FM-381
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMZWYLOARVASY-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FM-381: A Technical Guide to its Mechanism of Action as a Selective JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FM-381 is a potent and highly selective, covalent reversible inhibitor of Janus kinase 3 (JAK3). Its mechanism of action is centered on the specific targeting of a unique cysteine residue, Cys909, within the ATP-binding site of JAK3. This interaction leads to the effective blockade of the JAK/STAT signaling pathway, a critical cascade in immune cell development and function. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While the primary role of this compound is the inhibition of JAK3-mediated signaling, this guide also explores the indirect connections between JAK3 inhibition and the regulation of apoptosis.
Core Mechanism of Action: Selective JAK3 Inhibition
This compound is distinguished by its potent and selective inhibition of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases that also includes JAK1, JAK2, and TYK2. The expression of JAK3 is primarily restricted to hematopoietic cells and it plays a crucial role in signaling for cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1]
The inhibitory action of this compound is achieved through a covalent reversible binding mechanism. It specifically targets the Cys909 residue in the ATP-binding pocket of JAK3.[2] This covalent interaction, while stable, is reversible, which can be advantageous in minimizing off-target effects.[2][3][4] The selectivity of this compound for JAK3 over other JAK family members is a key feature of its molecular profile.
Quantitative Data on Potency and Selectivity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound against JAK3
| Parameter | Value | Reference |
| IC50 | 127 pM | [2] |
Table 2: Selectivity of this compound against other JAK Family Kinases
| Kinase | Selectivity (fold vs. JAK3) | Reference |
| JAK1 | 410 | [2] |
| JAK2 | 2700 | [2] |
| TYK2 | 3600 | [2] |
Table 3: Cellular Activity of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| BRET Assay | Human CD4+ T Cells | Apparent EC50 | 100 nM | [2] |
| IL-2 Stimulated STAT5 Phosphorylation | Human CD4+ T Cells | Inhibition | Effective at 100 nM | [2] |
| IL-6 Stimulated STAT3 Signaling | Human CD4+ T Cells | Inhibition | No significant inhibition up to 1 µM | [2] |
Signaling Pathway: Inhibition of the JAK/STAT Cascade
The JAK/STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the regulation of gene expression.[5] This pathway is integral to immunity, proliferation, differentiation, and apoptosis.[5]
The binding of a cytokine to its receptor induces the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[5]
This compound, by inhibiting JAK3, effectively blocks this signaling cascade downstream of common γ-chain cytokines. This leads to the inhibition of STAT5 phosphorylation, a key step in the signaling of cytokines like IL-2, which is crucial for T-cell proliferation and differentiation.[2]
Relationship with Apoptosis and Necroptosis
While the primary mechanism of this compound is the inhibition of JAK3-mediated proliferation and differentiation signals, there are indirect links between the JAK/STAT pathway and programmed cell death mechanisms like apoptosis and necroptosis.
Induction of Apoptosis
Inhibition of the JAK/STAT pathway has been shown to induce apoptosis in various cancer cells.[6] Constitutive activation of STAT3, a downstream target of JAKs, is known to inhibit apoptosis.[6] Therefore, by blocking JAK3, and subsequently STAT signaling, this compound may promote apoptosis in cells that are dependent on this pathway for survival. For instance, inhibition of JAK3 in anaplastic large cell lymphoma has been demonstrated to induce caspase-3-associated apoptosis.[7][8] Furthermore, mutant JAK3 has been found to repress mitochondrial apoptosis in T-cell acute lymphoblastic leukemia, and its inhibition reverses this effect.[9][10]
Connection to Necroptosis
The direct role of this compound in necroptosis is not well-established. However, the broader JAK/STAT pathway has been implicated in interferon-driven necroptosis.[11] Interferons can mediate necroptosis through JAK/STAT-dependent transcription.[11] It is plausible that by modulating the JAK/STAT signaling environment, JAK3 inhibition could indirectly influence necroptotic signaling, but further research is required to elucidate a specific mechanism. Some studies have also suggested a role for STAT3 in TNF-induced necroptosis.[3]
Experimental Protocols
In Vitro JAK3 Kinase Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against JAK3.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound or test compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the this compound dilution or DMSO (vehicle control).
-
Add 2 µl of a solution containing the JAK3 enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µl of a solution containing the substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay (NanoBRET™)
This protocol outlines a general procedure for measuring the engagement of this compound with JAK3 in living cells using the NanoBRET™ technology.
Materials:
-
HEK293 cells (or other suitable cell line)
-
JAK3-NanoLuc® fusion vector
-
Transfection reagent
-
NanoBRET™ tracer for JAK3
-
This compound or test compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
96-well white plates
-
Luminometer
Procedure:
-
Transfect HEK293 cells with the JAK3-NanoLuc® fusion vector and seed them into a 96-well plate.
-
Incubate the cells to allow for protein expression.
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Add the this compound dilutions to the wells and incubate for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Measure the BRET signal on a luminometer.
-
Calculate the IC50 value by plotting the BRET ratio against the logarithm of the inhibitor concentration.
Negative Control: FM-479
For robust experimental design, a negative control compound is essential to distinguish the specific effects of JAK3 inhibition from off-target or compound-specific effects. FM-479 is the recommended negative control for this compound. It is structurally related to this compound but lacks activity against JAK3 or other kinases. When conducting experiments with this compound, it is crucial to include a parallel treatment with FM-479 at the same concentrations to ensure that the observed effects are due to the specific inhibition of JAK3.
Conclusion
This compound is a powerful research tool for investigating the biological roles of JAK3. Its high potency, selectivity, and reversible covalent mechanism of action make it a valuable probe for dissecting the intricacies of the JAK/STAT signaling pathway. While its primary effect is on immune cell signaling, leading to the modulation of proliferation and differentiation, its inhibitory action on the JAK/STAT pathway can also indirectly influence cell fate decisions, including the induction of apoptosis in specific cellular contexts. Further research is warranted to fully elucidate any potential role of selective JAK3 inhibition in the regulation of necroptosis. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this selective JAK3 inhibitor.
References
- 1. longdom.org [longdom.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Necroptosis: STAT3 kills? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. cusabio.com [cusabio.com]
- 6. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Inhibition of JAK3 induces apoptosis and decreases anaplastic lymphoma kinase activity in anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAK3 mutations and mitochondrial apoptosis resistance in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JAK3 Mutations and Mitochondrial Apoptosis Resistance in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mediators of necroptosis: from cell death to metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
The Cellular Target of FM-381: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FM-381 is a highly potent and selective chemical probe designed to investigate the cellular functions of Janus kinase 3 (JAK3). This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental data supporting its characterization. Detailed protocols for key biochemical and cellular assays are provided to enable researchers to effectively utilize this compound in their studies.
Cellular Target: Janus Kinase 3 (JAK3)
The primary cellular target of this compound is Janus kinase 3 (JAK3) , a member of the Janus family of cytoplasmic tyrosine kinases, which also includes JAK1, JAK2, and TYK2. Unlike the other ubiquitously expressed JAK family members, JAK3 expression is predominantly restricted to hematopoietic cells and is crucial for immune cell development and function.[1]
This compound exhibits a unique mechanism of action as a covalent reversible inhibitor . It specifically targets a non-catalytic cysteine residue at position 909 (Cys909) within the ATP-binding site of JAK3.[2] This cysteine is not present in the other JAK family members, which possess a serine at the equivalent position, forming the basis for the remarkable selectivity of this compound.[2] The interaction involves the formation of a covalent bond between the thiol group of Cys909 and an electrophilic moiety on this compound.[1] The reversible nature of this bond contributes to its favorable safety profile by minimizing the potential for permanent off-target modifications.[3]
Quantitative Data
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound Against JAK Family Kinases
| Kinase | IC50 (pM) | Selectivity vs. JAK3 (fold) |
| JAK3 | 127 | - |
| JAK1 | 52,000 | ~410 |
| JAK2 | 346,000 | ~2700 |
| TYK2 | 459,000 | ~3600 |
| Data derived from radiometric assays.[4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Parameter | Value |
| NanoBRET Target Engagement | HEK293 | Apparent EC50 | 100 nM |
| IL-2 Stimulated STAT5 Phosphorylation | Human CD4+ T Cells | Inhibition | Potent at 100 nM |
| IL-6 Stimulated STAT3 Phosphorylation | Human CD4+ T Cells | Inhibition | No significant inhibition up to 1 µM |
| Data demonstrates on-target engagement and selective inhibition of the JAK3-dependent signaling pathway in a cellular context.[4] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors.
JAK-STAT Signaling Pathway
Mechanism of Covalent Reversible Inhibition
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below.
Radiometric Kinase Assay (ProQinase™ Format)
This assay quantifies the enzymatic activity of JAK3 by measuring the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide.
Materials:
-
Recombinant human JAK3 (e.g., ProQinase™ Cat. No. 0354-0000-1)
-
Substrate peptide (e.g., TRK-C derived peptide)
-
[γ-³³P]ATP
-
Kinase reaction buffer (70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
This compound dissolved in 100% DMSO
-
Stop solution (e.g., 2% H₃PO₄)
-
Scintillation plates (e.g., ScintiPlate-96)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in 10% DMSO.
-
In a ScintiPlate microtiter plate, add 20 µl of kinase reaction buffer.
-
Add 5 µl of the this compound dilution or 10% DMSO for control wells.
-
Add 10 µl of the substrate peptide solution.
-
Add 10 µl of the recombinant JAK3 enzyme.
-
Initiate the reaction by adding 5 µl of the [γ-³³P]ATP solution.
-
Mix the plate on a shaker and incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µl of 2% H₃PO₄.
-
Wash the plate three times with 200 µl of 0.9% NaCl.
-
Dry the plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of this compound to JAK3 in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
JAK3-NanoLuc® Fusion Vector (e.g., Promega)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-5 (Promega)
-
NanoBRET™ Nano-Glo® Substrate (Promega)
-
Extracellular NanoLuc® Inhibitor (Promega)
-
This compound dissolved in 100% DMSO
-
96-well white assay plates
Procedure:
-
Transfect HEK293 cells with the JAK3-NanoLuc® Fusion Vector according to the manufacturer's protocol.
-
Seed the transfected cells into 96-well white assay plates and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the NanoBRET™ tracer to the cells at the recommended concentration.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of BRET measurements.
-
Calculate the NanoBRET™ ratio and determine the EC50 value for this compound.[5]
Cellular Assay for IL-2-Stimulated STAT5 Phosphorylation
This flow cytometry-based assay assesses the ability of this compound to inhibit JAK3-mediated signaling downstream of the IL-2 receptor in primary human T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T cell isolation kit
-
RPMI-1640 medium + 10% FBS
-
Recombinant human IL-2
-
This compound dissolved in DMSO
-
Fixation buffer (e.g., Cytofix™ Buffer)
-
Permeabilization buffer (e.g., Phosflow™ Perm III Buffer)
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-pSTAT5 (Y694)
-
Flow cytometer
Procedure:
-
Isolate CD4+ T cells from human PBMCs.
-
Culture the CD4+ T cells in RPMI-1640 + 10% FBS.
-
Pre-incubate the cells with various concentrations of this compound or DMSO vehicle control for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-2 (e.g., 100 ng/mL) for 15-20 minutes at 37°C.
-
Fix the cells by adding fixation buffer and incubate for 10-12 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubate for 8-12 minutes on ice.
-
Stain the cells with fluorochrome-conjugated anti-CD4 and anti-pSTAT5 antibodies for 45-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the levels of pSTAT5 in the CD4+ T cell population.
Experimental Workflows
The following diagram illustrates a typical workflow for the discovery and characterization of a kinase inhibitor like this compound.
Kinase Inhibitor Discovery and Profiling Workflow
Conclusion
This compound is a powerful and exquisitely selective tool for the study of JAK3 biology. Its well-defined cellular target, Cys909 of JAK3, and its covalent reversible mechanism of action make it a superior chemical probe compared to less selective, non-covalent inhibitors. The data and protocols presented in this guide are intended to facilitate its use in elucidating the specific roles of JAK3 in health and disease, and to serve as a valuable resource for researchers in the field of kinase drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.es [promega.es]
- 5. altasciences.com [altasciences.com]
An In-depth Technical Guide to the Covalent Reversible Inhibition of JAK3 by FM-381
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective Janus kinase 3 (JAK3) inhibitor, FM-381. It details the mechanism of its covalent reversible inhibition, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Covalent Reversible Inhibition
This compound is a chemical probe distinguished by its potent and highly selective inhibition of JAK3.[1][2][3][4][5] Its mechanism of action is rooted in a covalent reversible interaction with a unique cysteine residue, Cys909, located in the ATP-binding site of JAK3.[1][3] This targeted interaction is a key determinant of its selectivity, as other JAK family members (JAK1, JAK2, and TYK2) lack a cysteine at this position.[3] The cyano-acrylamide warhead of this compound acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys909. This bond formation is reversible, a feature that can potentially mitigate the risk of permanent off-target modifications and associated toxicities.[6] Furthermore, the binding of this compound induces a conformational change in the kinase, creating a new induced-fit binding pocket that further enhances its affinity and selectivity.[2][3]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound against JAK Family Kinases
| Kinase | IC₅₀ (pM) | Selectivity vs. JAK3 (-fold) |
| JAK3 | 127 | - |
| JAK1 | 52,000 | 410 |
| JAK2 | 346,000 | 2,700 |
| TYK2 | 459,000 | 3,600 |
Data derived from radiometric assays.[1][5][7]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value |
| NanoBRET Target Engagement | HeLa | Apparent EC₅₀ | 100 nM |
| IL-2 Stimulated STAT5 Phosphorylation | Human CD4+ T Cells | Inhibition | 100 nM |
| IL-6 Stimulated STAT3 Phosphorylation | Human CD4+ T Cells | No inhibition up to | 1 µM |
BRET (Bioluminescence Resonance Energy Transfer) assays measure target engagement in live cells. STAT phosphorylation assays assess downstream signaling inhibition.[1][7]
Table 3: Kinome-wide Selectivity Profile of this compound
| Concentration | Number of Kinases Screened | Kinases with >50% Inhibition (excluding JAK3) |
| 100 nM | 410 | 0 |
| 500 nM | 410 | 11 |
Selectivity was assessed against a panel of 410 kinases.[1]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound.
Caption: IL-2 mediated JAK/STAT signaling and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
FM-381: An In-Depth Profile of a Selective JAK3 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of FM-381, a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3). The information presented herein is intended to equip researchers and drug development professionals with a detailed understanding of this compound's activity against its primary target, as well as its broader interactions across the human kinome. All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental methodologies and visual representations of key workflows.
Executive Summary
This compound is a chemical probe that demonstrates high potency and selectivity for JAK3, a key enzyme in the JAK-STAT signaling pathway predominantly expressed in hematopoietic cells. Its selectivity is crucial for minimizing off-target effects, a critical consideration in the development of kinase inhibitors. This document outlines the quantitative measures of this compound's selectivity, the protocols used to obtain this data, and a visual representation of the experimental workflow.
Data Presentation: Kinase Selectivity Profile of this compound
The selectivity of this compound has been rigorously evaluated against its primary target family and a broad panel of human kinases. The following tables summarize the key quantitative data.
Table 1: Potency and Selectivity against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK3 (fold) |
| JAK3 | 0.127 [1] | - |
| JAK1 | 52[2] | 410[1] |
| JAK2 | 346[2] | 2700[1] |
| TYK2 | 459[2] | 3600[1] |
IC50 values were determined using a radiometric assay.[3]
Table 2: Broad Kinase Panel Screening Results (ProQinase - 410 Kinases)
| Concentration (nM) | Number of Hits (% Inhibition > 50%) | Observations |
| 100 | 0[2] | No significant off-target activity was detected, demonstrating high selectivity at this concentration.[2] |
| 500 | 11[1] | Moderate inhibition of 11 other kinases was observed, with residual activities below 50%.[1] |
Table 3: Bromodomain Selectivity Profile
| Target Family | Result |
| Bromodomains (BRD4, BRPF, CECR, FALZ, TAF1, BRD9) | Inactive[1] |
Experimental Protocols
The following sections detail the methodologies employed to generate the selectivity data for this compound.
Radiometric Kinase Assay for JAK3 IC50 Determination
A radiometric assay was utilized to determine the IC50 value of this compound against JAK3. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.
Materials:
-
Recombinant human JAK3 enzyme
-
Peptide substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
This compound (serially diluted)
-
Phosphocellulose filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Reaction Setup: A master mix containing the kinase reaction buffer, recombinant JAK3 enzyme, and peptide substrate is prepared.
-
Inhibitor Addition: Serial dilutions of this compound in DMSO are added to the wells of a microtiter plate. A DMSO-only control is included.
-
Enzyme Addition: The enzyme/substrate master mix is added to the wells containing the inhibitor.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mix of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is at or near the Km for ATP (e.g., 10 µM).[3]
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by the addition of phosphoric acid.
-
Separation: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated peptide substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away using a phosphoric acid solution.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ProQinase Kinase Panel Screening (³³PanQinase™ Assay)
The broad selectivity of this compound was assessed using the ProQinase panel of 410 kinases. This is a radiometric assay that utilizes a filter-binding method.
Procedure:
-
Compound Preparation: this compound is prepared at the specified screening concentrations (100 nM and 500 nM) in 10% DMSO.
-
Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing a reaction buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT), the specific substrate, and the respective recombinant protein kinase.
-
Assay Plate Setup:
-
20 µl of the reaction buffer is added to the wells of a ScintiPlate microtiter plate.
-
5 µl of the test compound solution (or DMSO control) is added.
-
10 µl of the substrate solution is added.
-
10 µl of the recombinant protein kinase is added.
-
-
Reaction Initiation: The reaction is started by the addition of 5 µl of an ATP solution containing [³³P-γ]-ATP.
-
Incubation: The plate is mixed on a shaker and incubated for 60 minutes at 30°C.
-
Reaction Termination and Washing: The reaction is stopped by adding 50 µl of 2% H₃PO₄. The plate is then washed three times with 200 µl of 0.9% NaCl to remove unbound radiolabeled ATP.
-
Signal Detection: After drying, the plate is read in a scintillation counter to measure the amount of incorporated radioactivity.
-
Data Interpretation: The percentage of inhibition for each kinase at the tested concentrations is calculated relative to the control wells. Hits are typically defined as kinases showing inhibition greater than a certain threshold (e.g., 50%).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the kinase selectivity profiling of this compound.
Caption: Workflow of a radiometric kinase selectivity assay.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
References
In Vitro Potency of FM-381 on JAK3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of FM-381, a selective and reversible covalent inhibitor of Janus Kinase 3 (JAK3). This document details the quantitative potency, experimental methodologies, and relevant biological pathways, presenting the information in a clear and structured format to support research and drug development efforts in immunology and oncology.
Quantitative Potency and Selectivity of this compound
This compound is a highly potent inhibitor of JAK3, demonstrating picomolar affinity in enzymatic assays. Its selectivity for JAK3 over other members of the JAK family is a key attribute, minimizing off-target effects. The compound's potency has been characterized through various in vitro assays, with the key quantitative data summarized below.
| Parameter | Value | Assay Type | Notes |
| IC50 | 127 pM | Radiometric Kinase Assay | Half-maximal inhibitory concentration in a biochemical assay.[1][2][3][4][5] |
| EC50 | 100 nM | NanoBRET Cellular Assay | Half-maximal effective concentration in a cellular context, measuring target engagement.[1][3] |
| Selectivity vs. JAK1 | ~400-fold | Radiometric Kinase Assay | Demonstrates significant selectivity for JAK3 over JAK1.[1][2][3][4][5] |
| Selectivity vs. JAK2 | ~2700-fold | Radiometric Kinase Assay | Exhibits high selectivity against JAK2.[1][2][3][4][5] |
| Selectivity vs. TYK2 | ~3600-fold | Radiometric Kinase Assay | Shows substantial selectivity over TYK2.[1][2][3][4][5] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the potency of this compound are provided below.
Radiometric Kinase Assay for IC50 Determination
This biochemical assay directly measures the enzymatic activity of purified JAK3 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.
Materials:
-
Purified recombinant human JAK3 enzyme
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (or other test compounds) in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, purified JAK3 enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for JAK3.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP is washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
NanoBRET™ Target Engagement Assay for EC50 Determination
This cellular assay measures the binding of this compound to JAK3 within living cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
Plasmid encoding JAK3 fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-5 (a fluorescent ligand for JAK3)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound (or other test compounds) in DMSO
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfect HEK293 cells with the JAK3-NanoLuc® fusion vector.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™.
-
Prepare serial dilutions of this compound in DMSO.
-
In a white 96-well plate, add the cell suspension.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the NanoBRET™ Tracer K-5 to all wells. The concentration of the tracer should be optimized for the specific assay.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay for STAT5 Phosphorylation Inhibition
This assay assesses the functional consequence of JAK3 inhibition by measuring the phosphorylation of its downstream substrate, STAT5, in response to cytokine stimulation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Interleukin-2 (IL-2)
-
This compound (or other test compounds) in DMSO
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
-
Flow cytometer
Procedure:
-
Isolate PBMCs or culture the T-cell line.
-
Starve the cells of cytokines for a period (e.g., 4-6 hours) in serum-free media.
-
Pre-incubate the cells with serial dilutions of this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Stimulate the cells with a pre-determined concentration of IL-2 for 15-30 minutes at 37°C.
-
Fix the cells by adding a fixation buffer.
-
Permeabilize the cells by adding a permeabilization buffer.
-
Stain the cells with the fluorochrome-conjugated anti-phospho-STAT5 antibody.
-
Wash the cells and resuspend them in a suitable buffer for flow cytometry.
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT5 signal.
-
Analyze the data to determine the percentage of cells with phosphorylated STAT5 or the median fluorescence intensity of the pSTAT5 signal.
-
Calculate the percentage of inhibition for each this compound concentration relative to the IL-2 stimulated control.
-
Determine the IC50 value for the inhibition of STAT5 phosphorylation.
Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: The JAK3 signaling pathway, which is initiated by cytokine binding and leads to gene transcription.
Caption: Workflow for determining the in vitro potency and selectivity of this compound.
Caption: Reversible covalent binding mechanism of this compound to Cysteine 909 in the ATP binding pocket of JAK3.
References
FM-381: A Technical Guide to a Selective Chemical Probe for JAK3 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FM-381, a potent and selective chemical probe for Janus kinase 3 (JAK3). Its unique mechanism as a covalent reversible inhibitor makes it a valuable tool for elucidating the specific functions of JAK3 in health and disease. This document summarizes its biochemical and cellular activity, details experimental protocols for its use, and provides visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a highly selective and potent chemical probe for JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases.[1] JAK3 plays a crucial role in cytokine signaling, primarily in hematopoietic cells, and is a key component of the JAK/STAT signaling pathway.[1] Dysregulation of JAK3 activity has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.
What distinguishes this compound is its unique mechanism of action. It acts as a covalent reversible inhibitor, targeting a specific cysteine residue (Cys909) located at the gatekeeper position of JAK3.[1][2] This covalent interaction, combined with its high selectivity, allows for precise interrogation of JAK3 function with minimal off-target effects on other JAK family members (JAK1, JAK2, and TYK2).[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound against the JAK Family
| Kinase | IC50 (nM) | Selectivity vs. JAK3 (fold) |
| JAK3 | 0.127 - 0.154 | - |
| JAK1 | 52 | ~410 |
| JAK2 | 346 | ~2700 |
| TYK2 | 459 | ~3600 |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Parameter | Value (nM) |
| NanoBRET Target Engagement | HeLa Cells | Apparent EC50 | 100 |
| IL-2 Stimulated STAT5 Phosphorylation | Human CD4+ T Cells | Effective Concentration | 100 |
| IL-6 Stimulated STAT3 Phosphorylation | Human CD4+ T Cells | No significant inhibition | up to 1000 |
Data compiled from multiple sources.[1][2][4]
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the JAK3-mediated phosphorylation of STAT proteins, primarily STAT5, in response to cytokine stimulation. The following diagram illustrates the canonical JAK/STAT signaling pathway and the specific point of inhibition by this compound.
Caption: JAK/STAT signaling pathway inhibited by this compound.
Experimental Protocols
This section provides a detailed methodology for a key cell-based assay used to characterize the activity of this compound.
Inhibition of IL-2 Stimulated STAT5 Phosphorylation in Human CD4+ T Cells
This assay assesses the ability of this compound to block the JAK1/JAK3-dependent phosphorylation of STAT5 in primary human T cells stimulated with Interleukin-2 (IL-2).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human IL-2
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Isolation of CD4+ T Cells: Isolate CD4+ T cells from human PBMCs using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.
-
Cell Culture: Culture the purified CD4+ T cells in complete RPMI-1640 medium.
-
Inhibitor Treatment:
-
Cytokine Stimulation:
-
Cell Lysis:
-
After stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 and total STAT5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT5 and total STAT5. Normalize the phospho-STAT5 signal to the total STAT5 signal to determine the extent of inhibition at each concentration of this compound.
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for STAT5 phosphorylation assay.
Conclusion
This compound is a powerful and selective chemical probe that enables the specific investigation of JAK3's role in cellular signaling and pathophysiology. Its well-characterized potency, selectivity, and mechanism of action, coupled with established experimental protocols, make it an indispensable tool for researchers in immunology, oncology, and drug discovery. The data and methods presented in this guide provide a solid foundation for the effective utilization of this compound in advancing our understanding of JAK3 biology.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
The Crucial Role of Cysteine 909 in the Selective and Reversible Covalent Binding of FM-381 to JAK3
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide delves into the molecular interactions underpinning the high-potency and selective inhibition of Janus Kinase 3 (JAK3) by the chemical probe FM-381. We will explore the unique structural feature of JAK3, the Cysteine 909 (Cys909) residue, and its pivotal role in the covalent reversible binding mechanism of this compound. This document provides a comprehensive overview of the quantitative binding data, detailed experimental protocols, and visual representations of the key biological and experimental processes.
Introduction: The Quest for JAK3 Selectivity
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases essential for mediating signaling from cytokine and growth factor receptors.[1] This signaling cascade, known as the JAK-STAT pathway, is fundamental to numerous cellular processes, including immunity, cell proliferation, and differentiation.[1][2][3] While other JAK family members are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, where it plays a critical role in immune cell development and function.[4] Loss-of-function mutations in JAK3 lead to Severe Combined Immunodeficiency (SCID), highlighting its indispensable role in the immune system.[4][5]
The high degree of structural conservation in the ATP-binding sites across the JAK family has made the development of isoform-selective inhibitors a significant challenge.[5][6][7][8] Such selectivity is crucial for minimizing off-target effects and improving the therapeutic window of potential drugs. This compound emerges as a powerful chemical probe, demonstrating exceptional selectivity for JAK3 by exploiting a unique cysteine residue, Cys909, located in its active site.[4][9][10][11]
The Uniqueness of Cys909: A Gateway to Selectivity
The key to the selective targeting of JAK3 lies in a single amino acid difference within the ATP-binding pocket. While JAK1, JAK2, and TYK2 possess a serine residue at the gatekeeper+7 position, JAK3 uniquely features a cysteine (Cys909) at this location.[5][8] The thiol group of cysteine is nucleophilic and can be targeted by inhibitors containing a suitable electrophilic group, enabling the formation of a covalent bond. This distinction provides a unique opportunity to design inhibitors that specifically and covalently bind to JAK3, achieving a level of selectivity that is difficult to obtain with traditional non-covalent inhibitors.[7]
This compound: A Potent and Reversible Covalent Inhibitor
This compound is a potent, covalent reversible inhibitor of JAK3.[4][9] Its mechanism involves the formation of a covalent bond between an electrophilic moiety on the inhibitor and the thiol group of the Cys909 residue.[4][5] This interaction leads to a highly potent inhibition of JAK3's kinase activity. The "reversible" nature of this covalent bond is a key feature, contributing to a desirable safety profile by allowing the inhibitor to dissociate over time. Washout experiments have demonstrated that this compound has a residence time of approximately 60 minutes on the full-length JAK3 protein.[4]
Quantitative Data: Potency and Selectivity of this compound
This compound exhibits picomolar potency against JAK3 and remarkable selectivity over other JAK family members and the broader kinome. The following tables summarize the key quantitative data.
| Target | IC₅₀ (nM) | Source |
| JAK3 | 0.154 | [4] |
| JAK3 | 0.127 | [9][10][11] |
| JAK3 | 12 ± 1 | [12] |
| JAK1 | 63.1 (calculated) | [4] |
| JAK2 | 416 (calculated) | [4] |
| TYK2 | 554 (calculated) | [4] |
Note: IC₅₀ values can vary slightly between different assay formats and studies.
| Selectivity Profile | Fold-Selectivity (over JAK3) | Source |
| JAK1 | ~410 | [4][9] |
| JAK2 | ~2700 | [4][9] |
| TYK2 | ~3600 | [4][9] |
| Cellular Activity | Value | Assay | Cell Line | Source |
| Apparent EC₅₀ | 100 nM | NanoBRET Target Engagement | HeLa | [4][9] |
| STAT5 Phosphorylation Blockade | 100 nM | IL-2 Stimulated pSTAT5 | Human CD4⁺ T cells | [4][9] |
| STAT6 Phosphorylation IC₅₀ (WT) | 0.18 µM | IL-4 Stimulated pSTAT6 | Mouse BMDMs | [13] |
| STAT6 Phosphorylation IC₅₀ (Cys905Ser Mutant) | 0.89 µM | IL-4 Stimulated pSTAT6 | Mouse BMDMs | [13] |
Note: The Cys905Ser mutation in murine JAK3 corresponds to the human Cys909Ser mutation. The increased IC₅₀ in the mutant cells confirms the covalent targeting of this residue.
Signaling Pathways and Experimental Visualizations
To better understand the context and methodologies, the following diagrams illustrate the core signaling pathway, the binding mechanism, and experimental workflows.
Caption: The canonical JAK-STAT signaling pathway.
Caption: Covalent reversible binding of this compound to Cys909 in JAK3.
Caption: Experimental workflow for STAT phosphorylation assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments cited in the characterization of this compound.
Enzymatic Kinase Activity Assay (ELISA-based)
This protocol is adapted from procedures used to determine the potency of inhibitors against isolated kinase domains.
Objective: To determine the IC₅₀ value of this compound for the JAK3 enzyme.
Materials:
-
Recombinant JAK3 kinase domain.
-
Kinase reaction buffer.
-
ATP solution.
-
Synthetic polypeptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Microtiter plates pre-coated with the substrate.
-
This compound stock solution and serial dilutions.
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., H₂SO₄).
-
Plate reader.
Procedure:
-
Plate Preparation: Use microtiter plates pre-coated with the polypeptide substrate.
-
Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Kinase Reaction Initiation: Add a solution containing the JAK3 enzyme and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Washing: Wash the plates to remove the enzyme, inhibitor, and ATP, leaving only the phosphorylated substrate bound to the plate.
-
Antibody Incubation: Add an HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Washing: Wash the plates to remove unbound antibodies.
-
Detection: Add the HRP substrate (TMB) and incubate until a color change is observed.
-
Stopping the Reaction: Add a stop solution to quench the reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular STAT5 Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of this compound to inhibit JAK3 signaling in a cellular context.[9]
Objective: To measure the inhibition of IL-2-induced STAT5 phosphorylation in human CD4⁺ T cells by this compound.
Materials:
-
Purified human CD4⁺ T cells.
-
Cell culture medium.
-
This compound at various concentrations (e.g., 0, 10, 50, 100, 300 nM).
-
DMSO (vehicle control).
-
Recombinant human IL-2.
-
Lysis buffer.
-
Reagents for SDS-PAGE and Western blotting (gels, transfer membranes, buffers).
-
Primary antibodies: rabbit anti-phospho-STAT5 (Tyr694) and rabbit anti-STAT5.
-
Infrared dye-conjugated secondary antibody.
-
Infrared imaging system.
Procedure:
-
Cell Culture: Culture purified human CD4⁺ T cells under appropriate conditions.
-
Inhibitor Treatment: Aliquot equal numbers of cells into tubes and incubate for 1 hour with the desired concentrations of this compound or DMSO control.[9]
-
Cytokine Stimulation: Stimulate the cells by adding IL-2 for 30 minutes to activate the JAK1/JAK3 signaling pathway.[9]
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5 (as a loading control).
-
Secondary Antibody Incubation: After washing, incubate the membrane with an appropriate infrared dye-conjugated secondary antibody.
-
Visualization and Analysis: Visualize the protein bands using an infrared imaging system and quantify the band intensities to determine the ratio of pSTAT5 to total STAT5 at each inhibitor concentration.[9]
Conclusion
The selective inhibition of JAK3 by this compound is a prime example of structure-based drug design, successfully exploiting a unique vulnerability—the Cys909 residue—in the target's active site. The covalent reversible mechanism confers both high potency and exquisite selectivity, distinguishing it from other JAK inhibitors. The quantitative data and experimental protocols provided herein offer a comprehensive guide for researchers studying JAK3 signaling and for professionals in the field of drug development. This compound stands as a powerful tool to dissect the specific biological roles of JAK3 and serves as a blueprint for developing next-generation selective kinase inhibitors for autoimmune and inflammatory diseases.
References
- 1. This compound JAK3 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of FM-381: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FM-381 is a highly potent and selective, covalent reversible inhibitor of Janus kinase 3 (JAK3). Its unique mechanism of targeting a non-catalytic cysteine (Cys909) in JAK3 affords exceptional selectivity over other JAK family members, making it a valuable tool for investigating JAK3-mediated signaling pathways and a promising scaffold for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, including detailed experimental protocols and data presented in a structured format to facilitate understanding and further research.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling and immune regulation. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a multitude of inflammatory and autoimmune disorders. While several JAK inhibitors have been developed, achieving isoform selectivity remains a significant challenge due to the high homology of the ATP-binding sites across the JAK family. This compound was designed to overcome this hurdle by employing a covalent reversible binding mechanism that specifically targets a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, but not in other JAK isoforms. This confers remarkable selectivity and potency, making this compound an invaluable chemical probe for dissecting the biological functions of JAK3.
Pharmacodynamics
Mechanism of Action
This compound is a covalent reversible inhibitor of JAK3. It forms a covalent bond with the thiol group of the Cys909 residue within the ATP-binding pocket of JAK3. This interaction is reversible, which can be advantageous in minimizing off-target effects and potential toxicity associated with irreversible inhibitors. The covalent modification of Cys909 sterically hinders the binding of ATP, thereby inhibiting the kinase activity of JAK3 and preventing the phosphorylation of its downstream substrates, most notably the STAT proteins.
Figure 1. Signaling pathway of JAK3 inhibition by this compound.
In Vitro Potency and Selectivity
This compound demonstrates exceptional potency for JAK3 with a picomolar half-maximal inhibitory concentration (IC50). Its selectivity over other JAK family members is substantial, as summarized in the table below.
| Kinase | IC50 (nM)[1][2][3] | Selectivity vs. JAK3 |
| JAK3 | 0.127 | - |
| JAK1 | 52 | ~410-fold |
| JAK2 | 346 | ~2700-fold |
| TYK2 | 459 | ~3600-fold |
Table 1: In Vitro Potency and Selectivity of this compound against JAK Family Kinases.
Furthermore, selectivity profiling against a broad panel of 410 kinases revealed no significant off-target inhibition at a concentration of 100 nM. At 500 nM, only weak inhibition of a small number of other kinases was observed, highlighting the remarkable specificity of this compound.
Cellular Activity
In cellular assays, this compound effectively inhibits JAK3-mediated signaling. It demonstrates a half-maximal effective concentration (EC50) of 100 nM in a NanoBRET (Bioluminescence Resonance Energy Transfer) target engagement assay.[4] Consistent with its mechanism of action, this compound blocks the phosphorylation of STAT5 in response to IL-2 stimulation (a JAK1/JAK3-dependent process) in human CD4+ T cells.[4] In contrast, it does not inhibit IL-6-induced STAT3 phosphorylation (a JAK1/JAK2/TYK2-dependent pathway), further confirming its selectivity within a cellular context.[4]
Pharmacokinetics
In Vitro Metabolic Stability
The in vivo application of this compound is limited by its metabolic instability. Studies using mouse liver microsomes have been conducted to assess its metabolic fate. While specific metabolites have not been fully characterized in the available literature, the compound class to which this compound belongs is known to be susceptible to metabolic degradation, which restricts its systemic exposure and in vivo efficacy. This has prompted the development of more stable derivatives.
| System | Incubation Time | % Remaining |
| Mouse Liver Microsomes | 2 hours | >75% |
Table 2: In Vitro Metabolic Stability of this compound.
In Vivo Pharmacokinetics
Comprehensive in vivo pharmacokinetic data for this compound, such as plasma half-life, volume of distribution, clearance, and oral bioavailability, are not extensively reported in the public domain. The focus of published research has shifted towards derivatives of this compound that have been specifically engineered to improve their pharmacokinetic profiles for in vivo studies. These derivatives have shown improved stability and tissue exposure.
Experimental Protocols
Radiometric Kinase Assay (for IC50 Determination)
Figure 2. Workflow for Radiometric Kinase Assay.
Methodology: The inhibitory activity of this compound on JAK kinases is quantified using a radiometric assay that measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide.
-
Assay Setup: Reactions are typically performed in a 96- or 384-well plate format. Each well contains the respective JAK enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP radiolabeled at the gamma phosphate position (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Inhibitor Addition: this compound is serially diluted to various concentrations and added to the assay wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., phosphoric acid).
-
Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing to remove unbound ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay (for EC50 Determination)
Figure 3. Workflow for NanoBRET™ Target Engagement Assay.
Methodology: This assay measures the binding of this compound to JAK3 within living cells.
-
Cell Line Engineering: A cell line (e.g., HEK293) is engineered to express a fusion protein of JAK3 and NanoLuc® luciferase (the BRET donor).
-
Assay Setup: The engineered cells are plated in a multi-well format.
-
Tracer and Inhibitor Addition: A cell-permeable fluorescent tracer that binds to the ATP-binding site of JAK3 (the BRET acceptor) is added to the cells, followed by the addition of varying concentrations of this compound.
-
Incubation: The cells are incubated to allow the tracer and inhibitor to reach equilibrium in binding to the JAK3-NanoLuc® fusion protein.
-
Signal Detection: A substrate for NanoLuc® luciferase is added, and the luminescence emission from the donor (around 460 nm) and the acceptor (around 610 nm) are measured.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The displacement of the tracer by this compound results in a decrease in the BRET signal. The EC50 is determined by plotting the BRET ratio against the concentration of this compound.
Cellular STAT5 Phosphorylation Assay
Figure 4. Workflow for Cellular STAT5 Phosphorylation Assay.
Methodology: This assay assesses the ability of this compound to inhibit the downstream signaling of JAK3 in a cellular context.
-
Cell Culture and Treatment: Human CD4+ T cells are isolated and cultured. The cells are pre-incubated with different concentrations of this compound.
-
Cytokine Stimulation: The cells are then stimulated with a cytokine that signals through JAK3, such as IL-2, to induce the phosphorylation of STAT5.
-
Cell Lysis: After a short incubation period, the cells are lysed to release the cellular proteins.
-
Western Blotting: The protein lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5 (as a loading control).
-
Detection: The primary antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore, and the protein bands are visualized and quantified.
-
Data Analysis: The level of pSTAT5 is normalized to the level of total STAT5 for each treatment condition. The inhibitory effect of this compound on STAT5 phosphorylation is then determined.
Conclusion
This compound is a powerful and highly selective chemical probe for studying the function of JAK3. Its covalent reversible mechanism of action provides a unique tool for researchers in the field of immunology and drug discovery. While its pharmacodynamic properties are well-characterized and demonstrate exceptional potency and selectivity, its utility in vivo is hampered by metabolic instability. Future research will likely continue to focus on leveraging the unique binding mode of this compound to develop structurally related compounds with improved pharmacokinetic profiles, paving the way for potential therapeutic applications in the treatment of JAK3-mediated diseases. This guide provides a foundational understanding of the key characteristics of this compound to support these ongoing research and development efforts.
References
- 1. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - ES [thermofisher.com]
- 4. Inherent Fluorescence Demonstrates Immunotropic Properties for Novel Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FM-381 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the use of FM-381, a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3). This compound targets a unique cysteine residue (Cys909) in the gatekeeper position of JAK3, leading to high potency and selectivity.[1][2][3] This document outlines procedures for both biochemical in vitro kinase assays to determine inhibitor potency (IC50) and cellular assays to assess the functional consequences of JAK3 inhibition in a physiological context. The provided protocols are intended to serve as a comprehensive guide for researchers utilizing this compound as a chemical probe to investigate JAK3 signaling and for drug development professionals evaluating novel JAK3 inhibitors.
Introduction
The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, that play a critical role in cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making them attractive therapeutic targets.[4] Unlike other JAK family members that are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key target for immunomodulatory therapies with a potentially favorable safety profile.[1]
This compound is a chemical probe characterized by its high potency and selectivity for JAK3. It acts as a covalent reversible inhibitor, forming a bond with Cys909.[2][3] Understanding the in vitro and cellular activity of such compounds is crucial for their application in research and drug discovery. These notes provide standardized protocols to facilitate the consistent and reliable evaluation of this compound and other potential JAK3 inhibitors.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Kinase | IC50 (nM)ᵃ | Selectivity vs. JAK3 (fold) |
| JAK3 | 0.127 - 0.154 | - |
| JAK1 | 52 | ~338 - 410 |
| JAK2 | 346 | ~2247 - 2700 |
| TYK2 | 459 | ~2980 - 3600 |
ᵃIC50 values were determined using a radiometric assay.[1][5]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | Readout | Effective Concentration |
| BRET Assay | - | - | Apparent EC50 | 100 nM[1][2] |
| STAT5 Phosphorylation | Human CD4+ T cells | IL-2 | pSTAT5 Levels | 100 nM[2][3] |
Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. This compound specifically inhibits JAK3, thereby blocking the signaling cascade downstream of cytokines that utilize JAK3, such as IL-2.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound IC50 Determination (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the in vitro potency of this compound against JAK3 by quantifying the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Caption: Workflow for the in vitro kinase assay using the ADP-Glo™ format.
Materials:
-
Recombinant human JAK3 enzyme
-
JAK3 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
FM-479 (negative control)[6]
-
NIBR3049 (non-covalent control)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
DMSO
-
384-well white assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound, FM-479, and NIBR3049 in DMSO.
-
Create a serial dilution of the inhibitors in DMSO. A common starting concentration for this compound is 1 µM, with 10-fold serial dilutions.[1]
-
Prepare the JAK3 enzyme, substrate, and ATP solutions in Kinase Buffer at the desired concentrations. The final ATP concentration is typically at or near the Km for the enzyme (e.g., 10 µM).[1]
-
-
Assay Setup (384-well plate):
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the JAK3 enzyme solution to all wells except the "no enzyme" control.
-
Add 2 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Assay for Inhibition of IL-2-Induced STAT5 Phosphorylation
This protocol describes the measurement of this compound's ability to inhibit JAK3-dependent signaling in primary human CD4+ T cells by assessing the phosphorylation of STAT5 in response to IL-2 stimulation.
Workflow Diagram:
Caption: Workflow for the cellular assay to measure inhibition of STAT5 phosphorylation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit (e.g., RosetteSep™ or MACS)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human IL-2
-
This compound
-
DMSO
-
Fixation/Permeabilization Buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-phospho-STAT5 (pY694)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Isolation of CD4+ T cells:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ T cells using a negative selection kit according to the manufacturer's protocol.
-
-
Cell Culture and Treatment:
-
Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or DMSO (vehicle control) for 1 hour at 37°C.[3]
-
-
Stimulation:
-
Stimulate the cells with recombinant human IL-2 (e.g., 100 U/mL) for 15-30 minutes at 37°C.[3]
-
-
Fixation and Permeabilization:
-
Fix the cells immediately after stimulation by adding a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold 90% methanol) and incubating for 30 minutes on ice.
-
-
Intracellular Staining:
-
Wash the cells to remove the permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD4 and phospho-STAT5 (pY694) for 30-60 minutes at room temperature, protected from light.
-
-
Flow Cytometry:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD4+ T cell population.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the stimulated versus unstimulated and inhibitor-treated samples.
-
Calculate the percentage of inhibition of STAT5 phosphorylation for each this compound concentration.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro and cellular characterization of the JAK3 inhibitor this compound. The biochemical assay allows for the precise determination of potency and selectivity, while the cellular assay provides critical insights into the functional consequences of JAK3 inhibition in a relevant primary cell model. Adherence to these detailed methodologies will ensure high-quality, reproducible data, facilitating the use of this compound as a valuable tool in JAK3-related research and drug discovery.
References
- 1. ucallmlabs.com [ucallmlabs.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [en.bio-protocol.org]
- 4. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE (12-9010-42) [thermofisher.com]
Application Notes and Protocols for FM-381 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FM-381, a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3), in various cell-based assays. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the successful integration of this compound into your research and drug discovery workflows.
Introduction
This compound is a chemical probe that specifically targets a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[1][2] Its high potency and selectivity make it an invaluable tool for dissecting the role of JAK3 in cellular signaling pathways, particularly in the context of immunology, inflammation, and oncology. Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and TYK2.[3] Unlike the other ubiquitously expressed JAK family members, JAK3 expression is primarily restricted to hematopoietic cells, making it a key player in immune cell development and function.[3]
Mechanism of Action
This compound acts as a covalent reversible inhibitor of JAK3.[1][2][4] This mechanism of action involves the formation of a reversible covalent bond with the Cys909 residue at the gatekeeper position of JAK3.[3] This interaction effectively blocks the ATP-binding site and inhibits the kinase activity of JAK3, thereby preventing the phosphorylation of its downstream substrates, most notably the Signal Transducer and Activator of Transcription (STAT) proteins.
The JAK3-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes. This compound specifically inhibits the initial phosphorylation step mediated by JAK3.
Figure 1: Simplified JAK3-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Notes |
| JAK3 IC50 | 127 pM - 154 pM | In vitro radiometric/enzyme kinetic assays.[1][2][3][4][5][6] |
| Cellular EC50 | ~100 nM | NanoBRET assay in HeLa cells.[2][3] |
| Selectivity vs. JAK1 | ~400-410 fold | [1][2][4] |
| Selectivity vs. JAK2 | ~2700 fold | [1][2][4] |
| Selectivity vs. TYK2 | ~3600 fold | [1][2][4] |
| Recommended Cellular Concentration | 100 nM - 1 µM | For specific JAK3 inhibition.[5] |
| Negative Control | FM-479 | Inactive against JAK3.[3] |
Experimental Protocols
Cell-based assays are crucial for evaluating the efficacy of kinase inhibitors in a physiologically relevant context.[7][8][9][10] The following protocols describe two common cell-based assays to assess the activity of this compound.
Protocol 1: Inhibition of STAT5 Phosphorylation in Human CD4+ T-Cells
This protocol measures the ability of this compound to inhibit the phosphorylation of STAT5, a downstream target of JAK3, in response to cytokine stimulation.
Materials:
-
Human CD4+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human Interleukin-2 (IL-2)
-
This compound (and negative control FM-479) dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture human CD4+ T-cells in complete RPMI-1640 medium.
-
Compound Treatment: Seed the cells in a 24-well plate at a density of 1 x 106 cells/mL. Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 300 nM) or DMSO (vehicle control) for 1 hour at 37°C.[2]
-
Cytokine Stimulation: Stimulate the cells with 10 ng/mL of IL-2 for 30 minutes at 37°C to induce JAK3-mediated STAT5 phosphorylation.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT5, total STAT5, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 and β-actin signals. Compare the levels of phosphorylated STAT5 in this compound-treated cells to the DMSO-treated control.
Figure 2: Experimental workflow for assessing STAT5 phosphorylation by Western Blot.
Protocol 2: Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of a JAK3-dependent cell line. For example, in an IL-3 dependent Ba/F3 cell line engineered to express a constitutively active form of JAK3, cell survival and proliferation become dependent on JAK3 activity.[7]
Materials:
-
JAK3-dependent cell line (e.g., engineered Ba/F3 cells)
-
Appropriate cell culture medium
-
This compound (and negative control FM-479) dissolved in DMSO
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding: Seed the JAK3-dependent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Addition: Add serial dilutions of this compound (e.g., from 1 nM to 10 µM) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10-30 minutes).
-
-
Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (wells with medium only).
-
Normalize the data to the DMSO control (100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Off-Target Considerations
While this compound is highly selective for JAK3, it is essential to be aware of potential off-target effects, especially at higher concentrations.[11][12][13] At 500 nM, this compound has been shown to moderately inhibit 11 other kinases.[2] Therefore, it is recommended to use the lowest effective concentration of this compound to maintain selectivity. To confirm that the observed cellular phenotype is due to JAK3 inhibition, consider the following control experiments:
-
Use of a negative control: The inactive analog, FM-479, should be used in parallel to demonstrate that the observed effects are not due to non-specific compound activity.[3]
-
Orthogonal approaches: Use genetic approaches such as siRNA or CRISPR/Cas9 to knockdown JAK3 and confirm that the resulting phenotype mimics the effect of this compound.
-
Selectivity profiling: In human CD4+ T-cells, this compound does not inhibit IL-6-stimulated STAT3 phosphorylation (a JAK1/2/TYK-dependent process) at concentrations up to 1 µM, demonstrating its selectivity within the cellular context.[2][6] Performing similar assays with different cytokine stimuli can further validate the on-target activity of this compound.
By following these detailed protocols and considering the potential for off-target effects, researchers can effectively utilize this compound as a precise tool to investigate the biological functions of JAK3 in various cell-based systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
Application Notes and Protocols for FM-381 in STAT5 Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), for the specific inhibition of STAT5 phosphorylation. The following sections detail the mechanism of action, quantitative data for effective concentrations, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow.
Mechanism of Action
This compound is a highly selective chemical probe that targets a unique cysteine residue (Cys909) in the gatekeeper position of JAK3. This interaction allows for potent and reversible covalent inhibition of JAK3's kinase activity. The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression involved in immunity, hematopoiesis, and inflammation.
Specifically, JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and, in concert with JAK1, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. In the context of IL-2 signaling, this cascade leads to the phosphorylation of STAT5. Phosphorylated STAT5 (pSTAT5) then dimerizes, translocates to the nucleus, and activates the transcription of target genes. By selectively inhibiting JAK3, this compound effectively blocks this signaling cascade, leading to a reduction in STAT5 phosphorylation.[1][2][3]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, providing researchers with the necessary information for experimental design.
| Parameter | Value | Cell Type/System | Notes | Reference |
| JAK3 IC50 | 127 pM - 154 pM | Enzymatic Assay | IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. | [1][2][3][4][5] |
| Selectivity | ~400-fold vs. JAK1~2700-fold vs. JAK2~3600-fold vs. TYK2 | Enzymatic Assay | Demonstrates high selectivity for JAK3 over other JAK family members. | [1][2][3][4][5] |
| Effective Concentration for STAT5 Phosphorylation Inhibition | 100 nM | Human CD4+ T cells | Blocks IL-2 stimulated STAT5 phosphorylation. | [1][2][3] |
| Recommended Concentration Range for Cellular Assays | 100 - 300 nM | General Recommendation | For specific JAK3 inhibition in cellular contexts. | [1] |
| Cellular EC50 | 100 nM | HeLa cells (NanoBRET assay) | The half maximal effective concentration in a cell-based assay. | [1][2][3] |
Experimental Protocols
Protocol 1: Inhibition of IL-2-induced STAT5 Phosphorylation in Human CD4+ T Cells
This protocol details the methodology for treating human CD4+ T cells with this compound to inhibit IL-2-stimulated STAT5 phosphorylation, followed by analysis using Western blotting.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant Human IL-2
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Isolation of CD4+ T Cells: Isolate CD4+ T cells from human PBMCs using a commercially available negative selection kit according to the manufacturer's instructions.
-
Cell Culture: Resuspend the purified CD4+ T cells in complete RPMI-1640 medium and culture overnight.
-
This compound Treatment:
-
Seed the CD4+ T cells at an appropriate density (e.g., 1 x 10^6 cells/mL) in a multi-well plate.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 10, 50, 100, and 300 nM. Include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).
-
Add the diluted this compound or DMSO to the respective wells and incubate for 1 hour at 37°C, 5% CO2.[2][3]
-
-
Cytokine Stimulation:
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total STAT5 and a loading control like β-actin.
-
Visualizations
Signaling Pathway Diagram
Caption: IL-2/JAK3/STAT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's inhibition of STAT5 phosphorylation.
References
Application of FM-381 in Immunology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
FM-381 is a highly potent and selective, covalent reversible inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for the development and function of immune cells. Its high selectivity makes it a valuable chemical probe for elucidating the specific roles of JAK3 in immunological processes and a potential starting point for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. This document provides detailed application notes and protocols for the use of this compound in immunology research.
Mechanism of Action
This compound exerts its inhibitory effect by targeting a unique cysteine residue (Cys909) located at the gatekeeper position of the ATP-binding site of JAK3.[1][2][3] This interaction is covalent but reversible, leading to a prolonged target residence time.[2] The Janus kinase (JAK)/signal transducers and activators of transcription (STAT) signaling pathway is a principal mechanism for a variety of cytokines and growth factors, playing a crucial role in cell proliferation, differentiation, migration, and apoptosis. JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling downstream of receptors that utilize the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] By selectively inhibiting JAK3, this compound effectively blocks the downstream phosphorylation of STAT proteins, thereby modulating the immune response.
Quantitative Data
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Cell/System | Notes |
| IC50 (JAK3) | 127 pM[1][3][4][5] | Radiometric Assay | Demonstrates high potency against the target enzyme. |
| Selectivity | 410-fold vs JAK1[1][2] | Radiometric Assay | High selectivity over other JAK family members. |
| 2700-fold vs JAK2[1][2] | Radiometric Assay | ||
| 3600-fold vs TYK2[1][2] | Radiometric Assay | ||
| EC50 | 100 nM[1][2][3][6] | NanoBRET assay in HeLa cells[2] | Effective concentration for on-target engagement in a cellular context. |
| Cellular Activity | Blocks IL-2 stimulated STAT5 phosphorylation at 100 nM[1][2][3][6] | Human CD4+ T cells | Does not affect JAK3-independent IL-6 stimulated STAT3 signaling up to 1 µM.[1][2][4][6] |
Signaling Pathway
The diagram below illustrates the JAK3/STAT5 signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the JAK3/STAT5 signaling pathway by this compound.
Experimental Protocols
Here are detailed protocols for key experiments using this compound in immunology research.
In Vitro Inhibition of STAT5 Phosphorylation in Human CD4+ T Cells
This protocol details how to assess the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation in primary human CD4+ T cells.
Workflow Diagram:
Caption: Workflow for assessing STAT5 phosphorylation inhibition.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant Human IL-2
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Infrared imaging system or X-ray film
Procedure:
-
Cell Isolation: Isolate CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Cell Culture: Resuspend the purified CD4+ T cells in complete RPMI-1640 medium.
-
Inhibitor Treatment: Seed the cells in a multi-well plate. Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or DMSO as a vehicle control for 1 hour at 37°C.[1]
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-2 (e.g., 20 ng/mL) for 30 minutes at 37°C.[3]
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an infrared imaging system.[1]
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Preparation of this compound for In Vitro and In Vivo Studies
Proper preparation of this compound is crucial for obtaining reliable and reproducible results.
For In Vitro Experiments (Cell-based assays):
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store this stock solution at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
For In Vivo Experiments (e.g., mouse models):
The following is an example of a formulation for oral administration. The optimal formulation may vary depending on the specific animal model and route of administration.
Example Formulation (for 1 mL working solution): [3]
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
Add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[3]
Important Considerations:
-
Solubility: this compound is soluble in DMSO.[4] For aqueous solutions, the use of co-solvents and surfactants as described above is necessary.
-
Stability: Store stock solutions at low temperatures and protect from light. Prepare working solutions fresh for each experiment.
-
Control Compound: When available, using a structurally similar but inactive control compound can help to confirm that the observed effects are due to the specific inhibition of the target.
Logical Relationship Diagram
The following diagram illustrates the logical flow of using this compound as a research tool, from its fundamental properties to its application in immunological studies.
Caption: Logical progression from this compound's properties to its research applications.
These application notes and protocols provide a comprehensive guide for researchers utilizing this compound to investigate the role of JAK3 in the immune system. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for In Vivo Studies Using FM-381 and its Derivatives in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of FM-381, a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3), in mouse models. Due to limitations in the in vivo uptake and exposure of this compound, research has largely focused on the development of derivatives with improved pharmacokinetic profiles. This document summarizes the available data for both this compound and its key derivatives, offering detailed experimental protocols and quantitative data to guide future research.
Introduction to this compound
This compound is a chemical probe that targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, conferring high selectivity over other JAK family members (JAK1, JAK2, and TYK2).[1][2] Its specific mechanism of action makes it a valuable tool for studying the biological functions of JAK3 in immune signaling pathways. However, its utility in in vivo studies is hampered by poor pharmacokinetic properties, including low oral bioavailability.[3][4] To address this, various derivatives have been synthesized to enhance in vivo stability and tissue distribution.[3][4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data from in vivo studies involving this compound and its derivatives in mouse models.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Compound | Mouse Strain | Dose & Route | Key Findings | Reference |
| This compound | BALB/c female | Not specified | Apparent oral bioavailability: 10.4% | [3][4] |
Table 2: Organ Distribution of this compound Derivatives in C57BL/6 Mice (2 hours post-administration of 24 μmol/kg p.o.)
| Compound | Brain (μM) | Heart (μM) | Lung (μM) | Liver (μM) | Ileum (μM) | Kidney (μM) | Spleen (μM) | Reference |
| Derivative 2 | 1.2 | - | High | - | - | - | - | [5] |
| Derivative 7 | - | - | High | - | ~19 (8h post) | - | - | [5] |
| Derivative 9 | - | >10 | >10 | >10 | >10 | >10 | >10 | [5] |
Note: Derivative 2 is an N-methylpiperidine substituted analog of this compound. Derivatives 7 and 9 are macrolide conjugates.
Signaling Pathway and Experimental Workflow
JAK3 Signaling Pathway
The following diagram illustrates the canonical JAK3 signaling pathway, which is the primary target of this compound. Common gamma chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, activate receptor-associated JAKs, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins.
Caption: JAK3 signaling pathway inhibited by this compound.
In Vivo Pharmacokinetic Study Workflow
The diagram below outlines a typical workflow for conducting a pharmacokinetic study of this compound or its derivatives in a mouse model.
Caption: Workflow for a mouse pharmacokinetic study.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound derivatives in vivo, based on the available literature.
Protocol 1: Pharmacokinetic Study of this compound Derivatives in Mice
Objective: To determine the pharmacokinetic profile and tissue distribution of this compound derivatives after oral administration in mice.
Materials:
-
This compound derivative compound
-
C57BL/6 mice (or other appropriate strain)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for tissue dissection
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimatization: Acclimatize male or female C57BL/6 mice (6-8 weeks old) for at least one week under standard laboratory conditions.
-
Compound Formulation: Prepare a suspension of the this compound derivative in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the compound (e.g., 24 μmol/kg) to each mouse via oral gavage.[5] Include a vehicle control group.
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24 hours) post-administration, collect blood samples via cardiac puncture or tail vein bleeding.[5]
-
Tissue Harvesting: Immediately following blood collection, euthanize the mice and perfuse with saline. Dissect and collect organs of interest (e.g., brain, heart, lungs, liver, spleen, kidneys, ileum).
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Tissues: Weigh and homogenize the collected tissues in an appropriate buffer.
-
-
Bioanalysis: Extract the compound from plasma and tissue homogenates. Analyze the concentration of the this compound derivative using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).
Protocol 2: In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model (Hypothetical, based on available data)
While a specific protocol for this compound in an LPS model is not detailed in the provided search results, a general methodology can be inferred based on the mention of its derivatives' efficacy in attenuating LPS-induced inflammatory reactions.[5]
Objective: To evaluate the anti-inflammatory efficacy of an this compound derivative in a mouse model of acute inflammation.
Materials:
-
This compound derivative compound
-
Lipopolysaccharide (LPS) from E. coli
-
BALB/c mice (or other appropriate strain)
-
Vehicle for administration
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimatization: Acclimatize mice as described in Protocol 1.
-
Compound Administration: Pre-treat mice with the this compound derivative or vehicle at a specified dose and route (e.g., oral gavage or intraperitoneal injection) one hour prior to LPS challenge.
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) via intraperitoneal injection to induce an inflammatory response.
-
Monitoring: Observe the mice for clinical signs of inflammation (e.g., lethargy, piloerection).
-
Sample Collection: At a specified time point after LPS administration (e.g., 2 or 4 hours), collect blood samples.
-
Cytokine Analysis: Measure the plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
-
Data Analysis: Compare the cytokine levels in the compound-treated group to the vehicle-treated group to determine the anti-inflammatory effect of the this compound derivative.
Conclusion
This compound is a powerful tool for dissecting the role of JAK3 in vitro. For in vivo applications, its derivatives with improved pharmacokinetic properties have shown more promise. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies using these compounds in various mouse models of disease, particularly those with an inflammatory component. Further studies are needed to fully elucidate the in vivo efficacy and therapeutic potential of these novel JAK3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inherent Fluorescence Demonstrates Immunotropic Properties for Novel Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FM-381 in T-Cell Mediated Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potent and selective Janus kinase 3 (JAK3) inhibitor, FM-381, for the investigation of T-cell mediated disorders. This document includes a summary of its mechanism of action, key quantitative data, and detailed protocols for its application in in vitro and in vivo experimental settings.
Introduction
This compound is a highly potent and selective, covalent reversible inhibitor of JAK3, a critical enzyme in the signaling pathways of several cytokines that are pivotal for T-cell development, proliferation, and function.[1] Its unique mechanism of action, targeting a specific cysteine residue (Cys909) in JAK3, confers exceptional selectivity over other JAK family members (JAK1, JAK2, and TYK2).[1] This specificity makes this compound an invaluable tool for dissecting the role of JAK3 in T-cell mediated autoimmune and inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Mechanism of Action
This compound functions by selectively inhibiting the kinase activity of JAK3. JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in signaling downstream of common gamma chain (γc) cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] Upon cytokine binding, JAK1 and JAK3, associated with the receptor subunits, are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. By inhibiting JAK3, this compound effectively blocks this signaling cascade, thereby modulating T-cell responses.
Below is a diagram illustrating the JAK3 signaling pathway and the inhibitory action of this compound.
Caption: JAK3 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound and its structurally related analogues.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ (pM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. TYK2 | Reference |
| JAK3 | 127 | 410-fold | 2,700-fold | 3,600-fold | [3] |
Table 2: Cellular Activity of this compound in Human CD4+ T-Cells
| Assay | Target Pathway | Effective Concentration | Effect | Reference |
| IL-2 stimulated pSTAT5 | JAK1/JAK3 dependent | 100 nM | Inhibition | [3] |
| IL-6 stimulated pSTAT3 | JAK1/JAK2/TYK2 dependent | Up to 1 µM | No Inhibition | [3] |
Table 3: In Vivo Effects of this compound Analogues on Cytokine Production in a Murine LPS-Induced Inflammation Model
| Compound (Analogue of this compound) | Dose (µmol/kg, i.v.) | Change in TNFα Levels | Change in IL-10 Levels | IL-10/TNFα Ratio | Reference |
| Analogue 1 | 3 | Decreased | No significant change | Increased | [4] |
| Analogue 2 | 3 | Decreased | Increased | Significantly Increased | [4] |
| Analogue 4 | 3 | Decreased | Increased | Significantly Increased | [4] |
| Pan-JAK Inhibitor | 3 | Decreased | Decreased | No significant change | [4] |
Note: While this compound itself has limitations for in vivo use due to metabolic instability, these data from structurally related, optimized analogues demonstrate the potential in vivo efficacy of selective JAK3 inhibition.
Experimental Protocols
In Vitro Protocol: Inhibition of STAT5 Phosphorylation in Human CD4+ T-Cells
This protocol describes how to assess the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation in primary human CD4+ T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T-Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human IL-2
-
This compound (dissolved in DMSO)
-
Fixation/Permeabilization Buffer
-
Phospho-STAT5 (pY694) Antibody (e.g., Alexa Fluor 647 conjugated)
-
Flow Cytometer
Workflow Diagram:
Caption: Workflow for in vitro STAT5 phosphorylation assay.
Procedure:
-
Isolate CD4+ T-Cells: Isolate PBMCs from healthy donor blood and purify CD4+ T-cells using a negative selection kit according to the manufacturer's instructions.
-
Cell Culture: Resuspend purified CD4+ T-cells in complete RPMI-1640 medium.
-
Pre-incubation with this compound: Seed the cells in a 96-well plate. Add this compound at various concentrations (e.g., 0, 10, 50, 100, 300 nM) and incubate for 1 hour at 37°C, 5% CO₂. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-2 (e.g., 20 ng/mL) for 30 minutes at 37°C.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer according to the manufacturer's protocol.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-pSTAT5 antibody for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of pSTAT5 in the CD4+ T-cell population.
In Vivo Protocol: Murine Model of LPS-Induced Inflammation
This protocol provides a general framework for evaluating the in vivo efficacy of selective JAK3 inhibitors, based on studies with this compound analogues, in a lipopolysaccharide (LPS)-induced inflammation model in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound analogue (formulated for in vivo administration)
-
Vehicle control
-
Anesthesia
-
Blood collection supplies
-
ELISA kits for TNFα and IL-10
Workflow Diagram:
Caption: Workflow for in vivo LPS-induced inflammation model.
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Drug Administration: Administer the this compound analogue or vehicle control to the mice via the desired route (e.g., intravenous, oral gavage) at the predetermined dose.
-
Inflammation Induction: After a specified time post-drug administration (e.g., 30 minutes), induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Blood Collection: At a peak time for cytokine response (e.g., 2 hours post-LPS), collect blood samples via cardiac puncture under terminal anesthesia.
-
Cytokine Measurement: Process the blood to obtain plasma. Measure the concentrations of TNFα and IL-10 using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the vehicle-treated and drug-treated groups to determine the effect of the JAK3 inhibitor.
Safety and Toxicology
While specific in vivo safety and toxicology data for this compound are not extensively published due to its pharmacokinetic limitations, the development of selective JAK3 inhibitors is driven by the hypothesis that they may offer a better safety profile compared to pan-JAK inhibitors.[5] Inhibition of JAK2 has been associated with hematological side effects such as anemia, while broader JAK inhibition may increase the risk of infections.[5][6] The high selectivity of this compound for JAK3 over other JAK isoforms suggests a potential for reduced off-target effects. However, comprehensive in vivo toxicity studies of metabolically stable this compound analogues are required to confirm this.
Conclusion
This compound is a powerful and highly selective research tool for investigating the role of JAK3 in T-cell mediated disorders. Its ability to potently and specifically inhibit JAK3 signaling in vitro provides a clear mechanism for modulating T-cell function. While in vivo applications of this compound itself are limited, studies on its optimized analogues demonstrate the therapeutic potential of selective JAK3 inhibition in preclinical models of inflammation. The protocols provided herein offer a starting point for researchers to utilize this compound and similar compounds to further explore the therapeutic targeting of the JAK3 pathway.
References
- 1. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 4. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of pSTAT5 Inhibition by FM-381 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical component of the Janus kinase (JAK)/STAT signaling pathway, which plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors. The phosphorylation of STAT5 (pSTAT5) is a key event in the activation of this pathway, leading to the transcription of target genes involved in cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and autoimmune disorders.
FM-381 is a potent and highly selective, reversible covalent inhibitor of JAK3.[1][2][3] It has been shown to effectively block Interleukin-2 (IL-2) stimulated phosphorylation of STAT5 in human CD4+ T cells.[3][4] This document provides a detailed protocol for performing a Western blot to assess the inhibitory effect of this compound on STAT5 phosphorylation.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. TYK2 |
| JAK3 | 127 pM[1][2][3][4] | 400-fold[1][2] | 2,700-fold[1][2] | 3,600-fold[1][2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Western Blot Protocol for pSTAT5 after this compound Treatment
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect the levels of phosphorylated STAT5 (pSTAT5) and total STAT5.
Materials:
-
Cells known to have an active JAK3/STAT5 pathway (e.g., human CD4+ T cells, certain leukemia cell lines)
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)[2]
-
Cytokine for stimulation (e.g., IL-2)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[5][6]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes[3]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[5]
-
Primary antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit or mouse anti-total STAT5
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Incubate the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 300 nM) or a DMSO vehicle control for 1 hour.[3]
-
Stimulate the cells with a cytokine (e.g., IL-2) for 30 minutes to induce STAT5 phosphorylation.[3] A non-stimulated control should also be included.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody against pSTAT5 (Tyr694) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total STAT5 and a loading control on the same membrane, the membrane can be stripped of the pSTAT5 antibodies and then re-probed.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly.
-
Repeat the blocking and immunoblotting steps with primary antibodies for total STAT5 and the loading control.
-
Visualizations
Caption: Experimental workflow for Western blot analysis of pSTAT5.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
References
- 1. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - BE [thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of FM-381 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM-381 is a potent and highly selective, covalent reversible inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development, function, and proliferation. By targeting a unique cysteine residue (Cys909) within the ATP-binding site of JAK3, this compound offers high selectivity over other JAK family members (JAK1, JAK2, and TYK2). This specificity makes this compound a valuable tool for dissecting the role of JAK3 in various cellular processes and a potential therapeutic agent for autoimmune diseases and certain cancers.
These application notes provide detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis. The described methods focus on three key cellular processes modulated by JAK3 inhibition: STAT5 phosphorylation, apoptosis, and cell cycle progression.
Mechanism of Action: The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, migration, and apoptosis.[1] JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and phosphorylates downstream STAT proteins, primarily STAT5. Phosphorylated STAT5 dimerizes and translocates to the nucleus to regulate gene transcription. This compound, by inhibiting JAK3, effectively blocks this signaling cascade.
Caption: this compound inhibits the JAK3/STAT5 signaling pathway.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analyses of cells treated with a selective JAK3 inhibitor, modeling the expected effects of this compound.
Table 1: Inhibition of IL-2-Induced STAT5 Phosphorylation in CD4+ T Cells
| Treatment | Concentration (nM) | pSTAT5 MFI (Median Fluorescence Intensity) | % Inhibition of pSTAT5 |
| Unstimulated Control | 0 | 50 | N/A |
| IL-2 Stimulated | 0 | 500 | 0% |
| IL-2 + this compound | 10 | 350 | 33.3% |
| IL-2 + this compound | 50 | 150 | 77.8% |
| IL-2 + this compound | 100 | 75 | 94.4% |
| IL-2 + this compound | 300 | 55 | 98.9% |
Table 2: Induction of Apoptosis in Jurkat T Cells
| Treatment | Concentration (µM) | % Early Apoptotic (Annexin V+/7-AAD-) | % Late Apoptotic/Necrotic (Annexin V+/7-AAD+) | Total % Apoptotic |
| Vehicle Control (DMSO) | 0 | 5.2 | 2.1 | 7.3 |
| This compound | 1 | 15.8 | 4.5 | 20.3 |
| This compound | 5 | 35.1 | 10.2 | 45.3 |
| This compound | 10 | 50.7 | 18.9 | 69.6 |
Table 3: Cell Cycle Analysis in a T-Cell Lymphoma Cell Line
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.3 | 35.1 | 19.6 |
| This compound | 1 | 55.2 | 28.5 | 16.3 |
| This compound | 5 | 68.9 | 18.3 | 12.8 |
| This compound | 10 | 75.1 | 12.5 | 12.4 |
Experimental Protocols
Protocol 1: Analysis of STAT5 Phosphorylation
This protocol details the measurement of intracellular phosphorylated STAT5 (pSTAT5) in response to cytokine stimulation and its inhibition by this compound.
Caption: Workflow for pSTAT5 flow cytometry analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human IL-2
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated anti-pSTAT5 antibody
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4)
-
Flow cytometer
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Wash the cells with PBS and resuspend in RPMI 1640 supplemented with 10% FBS.
-
Aliquot 1 x 10^6 cells per tube.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with 100 ng/mL of recombinant human IL-2 for 15 minutes at 37°C. Include an unstimulated control.
-
Fix the cells by adding an equal volume of Fixation Buffer and incubating for 10 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize by adding ice-cold Permeabilization Buffer and incubating for 30 minutes on ice.
-
Wash the cells twice with PBS containing 2% FBS.
-
Stain the cells with the anti-pSTAT5 antibody and cell surface marker antibodies for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in PBS for flow cytometry analysis.
-
Acquire the samples on a flow cytometer and analyze the data by gating on the cell population of interest (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of pSTAT5.
Protocol 2: Apoptosis Assay using Annexin V and 7-AAD Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Caption: Workflow for Annexin V/7-AAD apoptosis assay.
Materials:
-
Cell culture medium
-
This compound
-
PBS
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells (e.g., Jurkat T cells) in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Deconvolute the data to determine the percentage of live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cells.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis with Propidium Iodide.
Materials:
-
Cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and resuspend the pellet in a small volume of PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for the PI channel.
-
Use cell cycle analysis software to model the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
References
Troubleshooting & Optimization
FM-381 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility and stability of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). Different suppliers provide slightly different solubility data, so it is recommended to consult the product-specific datasheet.
Q2: What is the recommended storage condition for this compound?
A2: this compound powder should be stored at -20°C for long-term stability (up to 2 years). Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks. It is advisable to prepare fresh solutions for optimal performance.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: While specific stability data for this compound in aqueous buffers and cell culture media is not extensively published, the acrylamide functional group present in this compound may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh dilutions in aqueous solutions or media immediately before use. Long-term storage of this compound in aqueous solutions is not recommended.
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective inhibitor for JAK3. However, like any small molecule inhibitor, it can exhibit off-target effects, particularly at higher concentrations. A screening against a panel of 410 protein kinases showed no significant activity at 100 nM, with weak activity detected at 500 nM[1]. It is crucial to use the lowest effective concentration and include appropriate controls to minimize and identify potential off-target effects.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions or Cell Culture Media
Possible Cause:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.
-
Solvent Carryover: High concentrations of DMSO from the stock solution can cause the compound to precipitate when diluted into an aqueous buffer.
-
Temperature Effects: Lower temperatures can decrease the solubility of the compound.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically ≤ 0.5%) and is consistent across all conditions, including vehicle controls.
-
Prepare Fresh Dilutions: Prepare working solutions in your final aqueous buffer or cell culture medium immediately before use.
-
Gentle Warming: If precipitation occurs upon dilution, gentle warming (to no more than 37°C) may help to redissolve the compound. However, be cautious as prolonged heating can degrade the compound.
-
Use of Pluronic F-68: For cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the culture medium can help to maintain the solubility of hydrophobic compounds.
Issue 2: Inconsistent or Lack of Biological Activity
Possible Cause:
-
Compound Degradation: this compound may have degraded due to improper storage or handling. The acrylamide moiety can be susceptible to hydrolysis.
-
Incorrect Concentration: Errors in calculating dilutions or pipetting can lead to a final concentration that is too low to elicit a biological response.
-
Cellular Factors: The target cells may not express sufficient levels of JAK3, or the signaling pathway may be inactive under the experimental conditions.
-
Assay Conditions: The incubation time may be too short for the inhibitor to exert its effect, or other components in the assay mixture may interfere with the inhibitor's activity.
Solutions:
-
Verify Compound Integrity: Use a fresh vial of this compound or prepare a new stock solution.
-
Confirm Concentration: Double-check all calculations and ensure accurate pipetting.
-
Characterize Your Cell System: Confirm JAK3 expression and the activity of the JAK/STAT pathway in your cells of interest (e.g., by checking for baseline STAT5 phosphorylation).
-
Optimize Assay Parameters: Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration for your specific assay.
-
Include a Positive Control: Use a known activator of the JAK/STAT pathway (e.g., IL-2 for T-cells) to ensure the signaling cascade is functional.
Issue 3: Observed Off-Target Effects
Possible Cause:
-
High Inhibitor Concentration: Using concentrations of this compound significantly above its IC50 for JAK3 increases the likelihood of inhibiting other kinases or cellular targets.
-
Cell Type-Specific Effects: The off-target profile of a compound can vary between different cell types.
Solutions:
-
Titrate the Inhibitor: Determine the minimal effective concentration of this compound in your assay to minimize off-target effects.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control to distinguish between specific and non-specific effects.
-
Orthogonal Approaches: Confirm key findings using an alternative method to inhibit JAK3, such as siRNA or a different small molecule inhibitor with a distinct chemical scaffold.
-
Kinome Profiling: For in-depth studies, consider performing a kinome-wide selectivity profiling to identify potential off-target kinases of this compound in your experimental system.
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Value | Source |
| Solubility in DMSO | 1 mg/mL, 2 mg/mL (with warming) | Vendor Datasheets |
| Storage (Powder) | -20°C (up to 2 years) | Vendor Recommendations |
| Storage (DMSO Stock) | -80°C (up to 6 months), 4°C (up to 2 weeks) | Vendor Recommendations |
Table 2: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Fold Selectivity vs. JAK3 | Source |
| JAK3 | 0.154 nM | - | [1] |
| JAK1 | 52 nM | ~338x | [1] |
| JAK2 | 346 nM | ~2247x | [1] |
| TYK2 | 459 nM | ~2980x | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified JAK3 enzyme.
-
Prepare Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Recombinant JAK3 enzyme.
-
Substrate peptide (e.g., a STAT5-derived peptide).
-
ATP solution.
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Ensure the final DMSO concentration is constant across all wells.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the JAK3 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or a radiometric assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of STAT5 Phosphorylation in T-Cells
This protocol describes how to assess the cellular activity of this compound by measuring the inhibition of IL-2-induced STAT5 phosphorylation in T-cells.
-
Cell Culture and Treatment:
-
Culture human T-cells (e.g., primary CD4+ T-cells or a T-cell line like Jurkat) in appropriate cell culture medium.
-
Starve the cells of cytokines for a few hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a pro-inflammatory cytokine like Interleukin-2 (IL-2) for 15-30 minutes to induce STAT5 phosphorylation.
-
-
Cell Lysis:
-
After stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Wash the membrane and then incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT5 and total STAT5 using densitometry software.
-
Normalize the p-STAT5 signal to the total STAT5 signal for each sample.
-
Calculate the percentage of inhibition of STAT5 phosphorylation for each this compound concentration relative to the IL-2 stimulated, vehicle-treated control.
-
Visualizations
Caption: JAK-STAT Signaling Pathway and this compound Inhibition.
Caption: Workflow for Cell-Based Inhibition Assay.
References
FM-381 In Vivo Optimization: Technical Support Center
Welcome to the technical support center for the use of FM-381 in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this potent and selective JAK3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: Direct, peer-reviewed recommendations for a starting oral or intraperitoneal (IP) dose of this compound in preclinical models are not well-established in publicly available literature. This is primarily due to known pharmacokinetic limitations of the compound, including issues with uptake and exposure in vivo.[1][2]
One study has reported the intravenous (IV) administration of this compound in a mouse model of lipopolysaccharide (LPS)-induced inflammation, which resulted in a significant reduction of plasma TNFα levels.[3] While the exact dosage was not specified in the abstract, this suggests that direct systemic administration can achieve pharmacologically active concentrations.
For novel in vivo studies, it is crucial to perform initial dose-ranging studies to determine the optimal dose for your specific animal model and experimental endpoint. Careful consideration of the vehicle formulation is also critical to improve bioavailability.
Q2: What is the mechanism of action of this compound?
A2: this compound is a highly potent and selective, covalent reversible inhibitor of Janus kinase 3 (JAK3).[4] It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3.[2] This selectivity makes it a valuable tool for studying the specific roles of JAK3 in immune signaling pathways. The JAK-STAT signaling pathway is crucial for cytokine signaling, and JAK3 is predominantly expressed in hematopoietic cells.[5]
Q3: Are there known toxicity issues with this compound in vivo?
A3: There is limited publicly available data on the in vivo toxicity profile of this compound. As with any novel compound, it is essential to conduct thorough toxicity assessments as part of your initial in vivo characterization. This should include monitoring for clinical signs of toxicity, body weight changes, and, where appropriate, histopathological analysis of key organs.
Q4: Can I administer this compound orally?
A4: While oral administration is often preferred for ease of use, the inherent properties of the this compound compound class present challenges for achieving adequate oral bioavailability.[1][2] Researchers have actively explored creating derivatives of this compound, for instance by conjugation to macrolide scaffolds, to improve its drug-like properties for oral administration.[1][2] If oral administration is necessary, significant formulation development may be required to enhance absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of efficacy in vivo | Poor bioavailability of this compound. | - Optimize Formulation: this compound is a crystalline solid with low aqueous solubility.[6] Consider using a vehicle that enhances solubility and absorption. Common vehicles for in vivo administration of hydrophobic compounds include solutions with DMSO, polyethylene glycol (PEG), or Tween 80. However, always perform vehicle-only controls to rule out any effects of the vehicle itself. - Consider Alternative Administration Routes: Intravenous (IV) or intraperitoneal (IP) injection may bypass issues of oral absorption and provide more direct systemic exposure.[3] - Use a More Stable Derivative: Research has focused on creating this compound derivatives with improved pharmacokinetic profiles.[1][2] If available, using a validated, more bioavailable analog could be a solution. |
| High variability in experimental results | Inconsistent drug exposure between animals. | - Refine Dosing Technique: Ensure accurate and consistent administration for all animals. For oral gavage, ensure the compound is delivered to the stomach. For IP injections, ensure proper placement to avoid injection into the gut or other organs. - Assess Pharmacokinetics: If feasible, perform a pilot pharmacokinetic (PK) study to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life of this compound in your animal model. This will help in selecting the optimal time points for your efficacy studies. |
| Observed toxicity or adverse effects | Dose is too high or off-target effects. | - Perform a Dose-Response Study: Start with a low dose and escalate to determine the maximum tolerated dose (MTD) in your model. - Monitor for Clinical Signs: Closely observe animals for any signs of distress, weight loss, or changes in behavior. - Confirm Target Engagement: If possible, assess the inhibition of JAK3 signaling (e.g., STAT5 phosphorylation) in a relevant tissue or cell population to correlate with the observed phenotype and ensure the effects are on-target. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Kinase | IC₅₀ (pM) | Selectivity vs. JAK3 |
| JAK3 | 127 | - |
| JAK1 | 52,070 | 410-fold |
| JAK2 | 342,900 | 2700-fold |
| TYK2 | 457,200 | 3600-fold |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Prepare the this compound formulation in a sterile vehicle. Ensure the final concentration allows for an appropriate injection volume (typically 5-10 mL/kg).
-
Warm the formulation to room temperature to avoid causing a temperature drop in the animal.
-
Use a sterile syringe and an appropriately sized needle (e.g., 25-27 gauge for mice).
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Insert the needle at a 15-30 degree angle with the bevel up.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Visualizations
Caption: this compound inhibits the JAK3 signaling pathway.
Caption: Experimental workflow for this compound in vivo studies.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. caymanchem.com [caymanchem.com]
Off-target effects of FM-381 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions regarding the off-target effects of FM-381, particularly at high concentrations. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and selectivity of this compound at standard concentrations?
This compound is a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2][3][4] It targets a unique cysteine residue (Cys909) at the gatekeeper position of JAK3.[1][2][3][4] At standard concentrations (e.g., 100 nM), this compound demonstrates exquisite selectivity for JAK3 over other members of the JAK family (JAK1, JAK2, and TYK2) and has been tested against a broad panel of 410 kinases with minimal off-target activity.[1][3]
Q2: I am observing unexpected cellular phenotypes when using this compound at high concentrations (e.g., >500 nM). What are the potential off-target effects?
While this compound is highly selective at lower concentrations, off-target effects can occur at higher concentrations. At 500 nM, this compound has been shown to moderately inhibit 11 other kinases, with residual activities below 50%.[3][5] Therefore, if you are using concentrations in the high nanomolar to micromolar range, your observed phenotype might be due to the inhibition of one or more of these off-target kinases. It is also worth noting that in a panel of bromodomain proteins, the most potent off-target activity was against TAF1 with an IC50 of 500 nM.[6]
Q3: My experimental results are inconsistent. How can I troubleshoot experiments involving high concentrations of this compound?
Inconsistent results can arise from several factors. Firstly, ensure the solubility of this compound in your experimental system, as poor solubility can lead to variable effective concentrations.[5] Secondly, consider the residence time of this compound on its target, which is approximately 60 minutes in BRET assays.[1] For longer experiments, this could influence the duration of target engagement. Finally, it is crucial to include appropriate controls to distinguish between on-target and off-target effects.
Q4: What are the recommended experimental controls when using this compound?
To validate that the observed effects are due to the inhibition of JAK3, several controls are recommended:
-
Negative Control Compound: Use FM-479, the inactive analog of this compound, to control for off-target effects unrelated to the covalent reversible binding mechanism.[1]
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration required to inhibit JAK3 signaling. This will help to minimize off-target effects by using the lowest possible concentration.
-
Rescue Experiments: If possible, perform a rescue experiment by expressing a drug-resistant mutant of JAK3 to confirm that the observed phenotype is indeed JAK3-dependent.
-
Orthogonal Approaches: Use alternative methods to inhibit JAK3, such as siRNA or CRISPR-Cas9, to verify that the phenotype is consistent with the loss of JAK3 function.
Data Presentation
Table 1: Selectivity of this compound Against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | 0.127 - 0.154 | - |
| JAK1 | 52 | ~410-fold |
| JAK2 | 346 | ~2700-fold |
| TYK2 | 459 | ~3600-fold |
Data compiled from multiple sources.[1][2][4][6]
Table 2: Off-Target Kinase Inhibition of this compound at 500 nM
| Number of Kinases Tested | Concentration of this compound | Number of Kinases with >50% Inhibition |
| 410 | 100 nM | 0 |
| 410 | 500 nM | 11 |
At 500 nM, this compound moderately inhibits 11 kinases with residual activities below 50%.[3][5]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., ProQinase, Reaction Biology) that offers a broad panel of purified, active kinases.[1][6]
-
Assay Performance: The service provider will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of different concentrations of this compound. A standard ATP concentration is typically used.
-
Data Analysis: The percentage of inhibition for each kinase at each concentration is calculated relative to a DMSO control. IC50 values are then determined for any kinases that show significant inhibition.
Protocol 2: Cellular STAT Phosphorylation Assay
This protocol is used to assess the potency and selectivity of this compound in a cellular context.
-
Cell Culture: Culture human CD4+ T cells or another relevant cell line that expresses JAK3.[3]
-
Compound Treatment: Pre-incubate the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 300 nM) or the negative control FM-479 for 1 hour.[3]
-
Cytokine Stimulation:
-
Cell Lysis and Western Blotting: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated STAT5 (pSTAT5) and phosphorylated STAT3 (pSTAT3), as well as total STAT5 and STAT3 as loading controls.
-
Visualization and Analysis: Visualize the protein bands using an appropriate imaging system and quantify the band intensities to determine the effect of this compound on STAT phosphorylation.
Visualizations
Caption: Figure 1: Simplified JAK/STAT Signaling Pathway
Caption: Figure 2: Troubleshooting Unexpected Results with this compound
References
Technical Support Center: Troubleshooting FM-381 Inactivity
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inactivity of FM-381 in cellular assays. This compound is a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3), making it a critical tool for studying the JAK/STAT signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent chemical probe that acts as a covalent reversible inhibitor of JAK3.[1][2] It specifically targets the unique Cys909 residue at the gatekeeper position within the ATP-binding site of JAK3.[2][3] This selective inhibition blocks the kinase activity of JAK3, thereby preventing the downstream phosphorylation of target proteins like STAT5, particularly in response to cytokine stimulation (e.g., IL-2).[2][4]
Q2: I am not observing any effect of this compound in my cellular assay. What are the most common reasons for this? A2: Several factors can contribute to the apparent inactivity of this compound. These can be broadly categorized as issues with the compound itself, the experimental design, or the specific cell system being used.
-
Compound Integrity: Ensure the compound has been stored correctly at -20°C and that stock solutions in DMSO are fresh or have been stored appropriately (2 weeks at 4°C or 6 months at -80°C).[5]
-
Experimental Design: Verify that the concentration range is appropriate. The effective concentration (EC50) in cellular assays is approximately 100 nM, with a recommended working range of 100 nM to 1 µM.[2][6] Also, confirm that the pre-incubation time with this compound before stimulation is sufficient, typically around 1 hour.[1][7]
-
Cell System and Pathway: Confirm that your cell line expresses JAK3, as its expression is primarily restricted to the hematopoietic system.[2] Furthermore, ensure your assay readout is dependent on JAK3 signaling. For example, this compound effectively blocks IL-2-stimulated STAT5 phosphorylation (JAK3-dependent) but will not inhibit IL-6-stimulated STAT3 phosphorylation (JAK3-independent).[2][4]
Q3: How can I confirm that my vial of this compound is active and the lack of response is not due to the compound itself? A3: The most direct way to validate the activity of your this compound stock is to perform a positive control experiment. Use a cell line known to have an active JAK3 signaling pathway, such as human CD4+ T cells.[1][2] Treat the cells with your this compound (e.g., at 100-300 nM) and a vehicle control (DMSO), then stimulate with a JAK3-activating cytokine like IL-2. Assess the phosphorylation of STAT5 (at Tyr694) via Western Blot. A significant reduction in phospho-STAT5 levels in the this compound treated sample compared to the DMSO control indicates an active compound.
Q4: How can I be certain that the observed cellular phenotype is a direct result of JAK3 inhibition and not an off-target effect? A4: To ensure the observed effects are specific to JAK3, it is crucial to use proper controls.
-
Use the Negative Control: A structurally similar but inactive analog, FM-479, is available.[3] This compound has no activity on JAK3 or other kinases and should be used in parallel with this compound at the same concentration to rule out non-specific effects.[2][3]
-
Test a JAK3-Independent Pathway: As a negative control experiment, assess a signaling pathway that is not dependent on JAK3. For instance, in human CD4+ T cells, this compound does not block STAT3 phosphorylation stimulated by IL-6, as this pathway relies on JAK1, JAK2, and TYK2.[2][7]
Technical Data Summary
Quantitative data for this compound is summarized below to aid in experimental design.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK3 |
|---|---|---|
| JAK3 | 0.127 | - |
| JAK1 | 52 | ~400-fold |
| JAK2 | 346 | ~2700-fold |
| TYK2 | 459 | ~3600-fold |
Data sourced from radiometric and activity assays.[1][4][5][6][7]
Table 2: Recommended Concentrations for Cellular Assays
| Parameter | Concentration | Assay Type |
|---|---|---|
| In Vitro IC50 | 127 pM | Radiometric Kinase Assay |
| Cellular EC50 | ~100 nM | NanoBRET Assay in HeLa cells |
| Recommended Range | 100 nM - 1 µM | General Cellular Assays |
| Effective Concentration | 100 nM | Blocks IL-2 stimulated p-STAT5 in T-cells |
Data compiled from multiple sources.[1][2][4][7]
Signaling Pathway and Workflow Diagrams
Visual aids to understand the mechanism and troubleshoot experiments.
Caption: Mechanism of this compound in the JAK3/STAT5 signaling pathway.
Caption: Logical workflow for troubleshooting this compound inactivity.
Key Experimental Protocols
Protocol 1: Validation of this compound Activity via Western Blot for Phospho-STAT5
This protocol details the steps to confirm this compound's inhibitory effect on IL-2-stimulated STAT5 phosphorylation in a suitable cell line, such as human CD4+ T cells or another JAK3-expressing hematopoietic cell line.
Materials:
-
JAK3-expressing cells (e.g., human CD4+ T cells)
-
Complete cell culture medium
-
This compound, FM-479 (inactive control), and DMSO (vehicle)
-
Recombinant human IL-2
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-total-STAT5, Mouse anti-GAPDH or β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture: Plate an equal number of cells in a multi-well plate and allow them to rest in culture for several hours or overnight.
-
Inhibitor Treatment: Pre-treat the cells for 1 hour with the desired concentrations of this compound (e.g., 10, 50, 100, 300 nM), FM-479 (at the highest this compound concentration), or an equivalent volume of DMSO for the vehicle control.[1] Include an unstimulated control (DMSO-treated, no IL-2).
-
Cytokine Stimulation: Stimulate the cells by adding IL-2 to the medium (final concentration typically 10-20 ng/mL) for 30 minutes.[1] Do not add IL-2 to the unstimulated control well.
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, incubate on ice for 15-20 minutes, then scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][7]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.[1]
-
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with antibodies for total STAT5 and a loading control protein like GAPDH or β-actin.
Expected Outcome: A significant decrease in the phospho-STAT5 signal should be observed in the this compound-treated, IL-2-stimulated cells compared to the DMSO-treated, IL-2-stimulated cells. The FM-479 and unstimulated controls should show minimal to no inhibition of the signal.
Caption: Workflow for a control experiment to validate this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
How to prevent FM-381 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of FM-381 to prevent its degradation in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of this compound, with a focus on potential degradation-related issues.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibitory activity of this compound in a cellular assay. | 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to degradation. 2. Instability in aqueous buffer: The acrylamide moiety of this compound may be susceptible to hydrolysis, especially at non-neutral pH. 3. Photodegradation: The furan ring in this compound could be sensitive to light exposure. | 1. Prepare fresh DMSO stock solutions. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. 2. Prepare fresh dilutions in aqueous buffer immediately before each experiment. Ensure the final pH of the cell culture medium or assay buffer is within a neutral range (pH 7.2-7.4). 3. Protect stock solutions and experimental setups from direct light by using amber vials and covering plates with foil. |
| Inconsistent results between experiments. | 1. Variability in stock solution concentration: This could be due to solvent evaporation or degradation over time. 2. Precipitation of this compound: The compound has limited solubility in aqueous solutions. | 1. Use freshly prepared or properly stored single-use aliquots of the stock solution. 2. Ensure complete dissolution of this compound in DMSO before further dilution. When diluting into aqueous buffers, vortex thoroughly and visually inspect for any precipitation. Consider the final DMSO concentration in your assay, keeping it low (typically <0.5%) to avoid solvent effects and precipitation. |
| Appearance of unknown peaks in HPLC or mass spectrometry analysis. | Degradation of this compound: This can result in the formation of one or more degradation products. | Analyze a fresh sample of this compound as a control. Compare the chromatograms or spectra to identify potential degradation products in older or improperly stored samples. |
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for preparing this compound stock solutions?
It is recommended to dissolve solid this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM). Gently warm the solution if necessary to ensure it is fully dissolved.
2. How should I store this compound stock solutions?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C for short-term storage or -80°C for long-term storage. This will minimize the number of freeze-thaw cycles and reduce the risk of degradation.
3. What is the stability of this compound in solution?
The stability of this compound in solution is dependent on the solvent and storage conditions. The following table summarizes the recommended storage conditions and expected stability.
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | - | 2-8°C | Short-term |
| Solid Powder | - | -20°C | Up to 2 years |
| Stock Solution | DMSO | 4°C | Up to 2 weeks |
| Stock Solution | DMSO | -20°C | Up to 1 year |
| Stock Solution | DMSO | -80°C | Up to 2 years |
4. Is this compound sensitive to light?
This compound contains a furan ring, and compounds with such structures can be susceptible to photodegradation.[1][2][3] Therefore, it is recommended to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
5. Can I prepare working solutions of this compound in aqueous buffers in advance?
It is not recommended to prepare and store this compound in aqueous buffers for extended periods. The N,N-dimethylacrylamide moiety in this compound may be prone to hydrolysis, especially at non-neutral pH.[4][5] Prepare fresh dilutions from the DMSO stock solution into your aqueous experimental buffer immediately before use.
6. What are the potential degradation pathways for this compound?
-
Hydrolysis: The amide bond in the N,N-dimethylacrylamide group could be susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5]
-
Oxidation: The furan ring and other parts of the molecule could be susceptible to oxidation.[6]
-
Photodegradation: As mentioned, the furan ring may be sensitive to light.[1][2][3]
Experimental Protocols
General Protocol for a Cellular Assay Using this compound
This protocol provides a general workflow for using this compound in a cell-based assay, with an emphasis on minimizing degradation.
-
Prepare this compound Stock Solution:
-
On the day of the experiment, thaw a single-use aliquot of your concentrated this compound stock solution in DMSO at room temperature.
-
Vortex briefly to ensure homogeneity.
-
-
Prepare Working Solutions:
-
Serially dilute the this compound stock solution in your cell culture medium or assay buffer to the desired final concentrations.
-
Prepare these working solutions immediately before adding them to the cells. Do not store working solutions in aqueous buffers.
-
-
Cell Treatment:
-
Seed your cells in a multi-well plate and allow them to adhere or stabilize according to your specific protocol.
-
Replace the existing medium with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO used in the highest this compound concentration).
-
-
Incubation:
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
If the experiment is prolonged, consider protecting the plate from light.
-
-
Assay Readout:
-
Perform your downstream analysis (e.g., Western blot for pSTAT, cell viability assay, etc.).
-
Visualizations
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for handling this compound to minimize degradation.
References
- 1. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Photochemical Isomerization Reactions in Furan, Thiophene, and Pyrrole Derivatives [netsci-journal.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of FM-381 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of the selective JAK3 inhibitor, FM-381, in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible covalent inhibitor of Janus kinase 3 (JAK3).[1][2] Its mechanism of action involves targeting the unique cysteine residue (Cys909) at the gatekeeper position of JAK3.[1][2] This selective inhibition blocks the downstream signaling cascade, particularly the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) that is induced by cytokines like Interleukin-2 (IL-2).[1]
Q2: In which primary cell types is this compound expected to be most effective?
A2: Given that JAK3 is predominantly expressed in hematopoietic cells, this compound is most effective in primary immune cells.[1][3] This includes T lymphocytes (especially CD4+ T cells), B lymphocytes, and Natural Killer (NK) cells.[3][4][5] Its efficacy is linked to the crucial role of the JAK3 signaling pathway in the development, function, and proliferation of these immune cells.[4][6]
Q3: What is the recommended concentration range for using this compound in primary cells?
A3: The optimal concentration of this compound can vary depending on the primary cell type and specific experimental conditions. However, a general starting range of 100 nM to 1 µM is recommended for cellular assays.[7] It has been shown to block IL-2 stimulated STAT5 phosphorylation in human CD4+ T cells at a concentration of 100 nM.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific primary cell type and experimental setup.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: For optimal stability and solubility, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then further diluted in cell culture media to the desired final concentration. It is important to consider the final DMSO concentration in your culture, as high concentrations can be toxic to primary cells. To maintain its activity, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over time should also be considered, as some compounds can degrade, affecting experimental outcomes.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of STAT5 phosphorylation | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit JAK3 in your specific primary cell type. | Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Poor Compound Stability or Solubility: this compound may have degraded or precipitated out of the solution. | Prepare fresh stock solutions of this compound. Ensure the final DMSO concentration is low and compatible with your primary cells. Visually inspect the media for any signs of precipitation. | |
| Cell Health and Viability: Poor primary cell health can lead to inconsistent responses. | Assess cell viability before and after the experiment using methods like Trypan Blue exclusion or a viability stain. Ensure optimal cell culture conditions. | |
| Ineffective Cytokine Stimulation: The cytokine used to stimulate the JAK/STAT pathway (e.g., IL-2) may not be active or used at a suboptimal concentration. | Use a fresh, validated batch of cytokine. Perform a titration to determine the optimal concentration for stimulating STAT5 phosphorylation in your cells. | |
| High Cell Death or Cytotoxicity | This compound Concentration Too High: High concentrations of this compound or the solvent (DMSO) can be toxic to primary cells. | Perform a toxicity assay to determine the maximum non-toxic concentration of this compound and DMSO for your primary cells. Use the lowest effective concentration of this compound. |
| Off-Target Effects: Although highly selective, at higher concentrations, this compound might have off-target effects leading to cytotoxicity.[10] | Lower the concentration of this compound. If possible, use a structurally unrelated JAK3 inhibitor as a control to see if the toxicity is target-specific. | |
| Variability Between Experiments | Inconsistent Primary Cell Populations: Primary cells from different donors or isolations can have inherent variability. | Use cells from the same donor for a set of experiments where possible. Standardize the cell isolation and culture protocols to minimize variability.[11] |
| Inconsistent Incubation Times: The timing of this compound pre-incubation and cytokine stimulation can affect the results. | Strictly adhere to a standardized protocol with consistent incubation times for all experimental steps. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Assay/Cell Type | Reference |
| JAK3 IC₅₀ | 0.154 nM | Radiometric assay | [1] |
| Cellular EC₅₀ | 100 nM | NanoBRET assay in HeLa cells | [1] |
| Selectivity over JAK1 | 410-fold | Radiometric assay | [1] |
| Selectivity over JAK2 | 2700-fold | Radiometric assay | [1] |
| Selectivity over TYK2 | 3600-fold | Radiometric assay | [1] |
| Effective Concentration in Primary Cells | 100 nM | Inhibition of IL-2 stimulated STAT5 phosphorylation in Human CD4+ T cells | [1] |
Experimental Protocols
Protocol 1: Assessing this compound Efficacy by Measuring STAT5 Phosphorylation in Primary T Cells via Flow Cytometry
This protocol details the steps to evaluate the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation in primary T cells.
Materials:
-
Isolated primary human T cells
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human IL-2
-
This compound
-
DMSO (vehicle control)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated anti-pSTAT5 antibody
-
Fluorochrome-conjugated anti-CD4 antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) using a T cell isolation kit. Resuspend the cells in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Serum Starvation (Optional but Recommended): To reduce baseline STAT5 phosphorylation, culture the T cells in a low-serum medium (e.g., 1% FBS) for 2-4 hours before the experiment.
-
This compound Treatment:
-
Seed the T cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 10 nM to 1 µM. Include a DMSO-only vehicle control.
-
Add the this compound dilutions to the cells and incubate for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Prepare a working solution of IL-2 in complete medium. The final concentration will need to be optimized, but a starting point of 20 ng/mL is common.
-
Add the IL-2 solution to the wells (except for the unstimulated control) and incubate for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
After stimulation, immediately fix the cells by adding an equal volume of Fixation Buffer and incubating for 10-15 minutes at room temperature.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing the anti-pSTAT5 and anti-CD4 antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the median fluorescence intensity (MFI) of the pSTAT5 signal.
-
Visualizations
Below are diagrams to help visualize key processes and pathways related to the use of this compound.
Caption: IL-2 mediated JAK3/STAT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy in primary T cells.
Caption: A logical approach to troubleshooting low this compound efficacy.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 4. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of FM-381
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of FM-381, a potent and selective covalent reversible inhibitor of JAK3.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1] Some suppliers may ship the product at room temperature, which is acceptable for the duration of shipping, but it should be stored at -20°C upon receipt.[1][2]
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1][3] It is recommended to prepare a concentrated stock solution in DMSO, for example, at 1 mg/mL or 2 mg/mL.[1][3] To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes in tightly sealed vials.[2] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[4]
3. What is the mechanism of action of this compound?
This compound is a potent, selective, and covalent reversible inhibitor of Janus kinase 3 (JAK3).[5][6] It specifically targets the unique cysteine residue (Cys909) in the ATP-binding site of JAK3.[5][6] This covalent interaction leads to the inhibition of JAK3's kinase activity.
4. How selective is this compound for JAK3 over other kinases?
This compound exhibits high selectivity for JAK3 over other members of the JAK family. It is approximately 410-fold more selective for JAK3 than for JAK1, 2,700-fold more selective than for JAK2, and 3,600-fold more selective than for TYK2.[5][6]
5. Is there a negative control compound available for this compound?
Yes, FM-479 is the recommended inactive negative control for this compound.[7] FM-479 has no activity against JAK3 or other kinases and can be used in experiments to distinguish the specific effects of JAK3 inhibition by this compound from any potential off-target or non-specific effects.[7]
Quantitative Data Summary
| Parameter | Value | Kinase | Assay Conditions | Reference |
| IC₅₀ | 127 pM | JAK3 | Radiometric Assay | [4][5][6][8] |
| 52 nM | JAK1 | Radiometric Assay | [3] | |
| 346 nM | JAK2 | Radiometric Assay | [3] | |
| 459 nM | TYK2 | Radiometric Assay | [3] | |
| Selectivity | 410-fold vs. JAK1 | JAK3 | [5][6] | |
| 2,700-fold vs. JAK2 | JAK3 | [5][6] | ||
| 3,600-fold vs. TYK2 | JAK3 | [5][6] | ||
| EC₅₀ | 100 nM | JAK3 | NanoBRET Assay (in HeLa cells) | [6][9] |
Experimental Protocols
Protocol: Inhibition of IL-2-induced STAT5 Phosphorylation in Human CD4+ T Cells
This protocol describes how to assess the inhibitory activity of this compound on JAK3 signaling in a cellular context by measuring the phosphorylation of STAT5.
Materials:
-
Human CD4+ T cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human IL-2
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture human CD4+ T cells in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent effects.
-
Cell Treatment:
-
Seed the CD4+ T cells in appropriate culture plates.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 300 nM) or DMSO vehicle control for 1 hour.[6]
-
-
Cell Stimulation:
-
Stimulate the cells with recombinant human IL-2 for 30 minutes to induce JAK3-dependent STAT5 phosphorylation.[6] A non-stimulated control should also be included.
-
-
Cell Lysis:
-
After stimulation, wash the cells with ice-old PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.[10]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.
-
Troubleshooting Guide
Issue: Poor solubility or precipitation of this compound in aqueous solutions.
-
Question: My this compound solution in the cell culture medium looks cloudy. What should I do?
-
Answer: this compound has limited solubility in aqueous solutions. Ensure that the final concentration of DMSO from your stock solution is kept low, typically below 0.5%, to maintain solubility and avoid cell toxicity. If precipitation occurs, you can try to gently warm the solution. For cellular assays, it is crucial that the compound is fully dissolved. You may also consider preparing your working solutions fresh from the DMSO stock just before adding them to the cells.
-
Issue: Inconsistent or no inhibition of STAT5 phosphorylation.
-
Question: I am not observing the expected dose-dependent inhibition of pSTAT5 in my Western blot. What could be the reason?
-
Answer:
-
Compound Activity: Ensure that your this compound has been stored correctly to maintain its activity. Improper storage can lead to degradation.
-
Cell Stimulation: Verify that your IL-2 stimulation is robustly inducing STAT5 phosphorylation in your positive control (vehicle-treated, stimulated cells). The concentration and quality of IL-2, as well as the stimulation time, are critical.
-
Pre-incubation Time: A pre-incubation time of 1 hour with this compound before IL-2 stimulation is recommended.[6] You may need to optimize this for your specific cell type and experimental conditions.
-
Antibody Performance: Check the performance of your phospho-STAT5 antibody. Include appropriate positive and negative controls in your Western blot.
-
Experimental Technique: Ensure consistent cell numbers, lysis procedures, and protein loading across all samples.
-
-
Issue: Observing unexpected cellular effects.
-
Question: I am seeing some unexpected changes in my cells (e.g., toxicity, changes in morphology) after treatment with this compound. Is this normal?
-
Answer: While this compound is highly selective, off-target effects can occur, especially at higher concentrations.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration that inhibits JAK3 activity without causing significant toxicity. Always include the inactive control compound, FM-479, in your experiments to differentiate between specific JAK3 inhibition effects and other non-specific effects. Also, ensure the final DMSO concentration is not causing cytotoxicity.
-
Visualizations
Caption: The IL-2/JAK3/STAT5 signaling pathway and the inhibitory action of this compound.
References
- 1. JAK inhibitors: What your dermatologist wants you to know [aad.org]
- 2. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Risks of JAK Inhibitors - Canadian Alopecia Areata Foundation [canaaf.org]
- 6. arthritis.org [arthritis.org]
- 7. belgraviacentre.com [belgraviacentre.com]
- 8. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. mesoscale.com [mesoscale.com]
Validation & Comparative
A Head-to-Head Comparison of FM-381 and Tofacitinib for JAK3 Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Janus kinase 3 (JAK3) presents a compelling therapeutic strategy for autoimmune and inflammatory diseases. This guide provides a detailed, data-driven comparison of two notable JAK3 inhibitors: FM-381, a highly selective covalent reversible inhibitor, and tofacitinib, a first-generation JAK inhibitor approved for clinical use.
This comparison guide delves into their mechanisms of action, inhibitory potency, and selectivity, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: A Tale of Two Binding Modes
This compound is a potent and highly selective inhibitor that employs a covalent reversible mechanism. It specifically targets a unique cysteine residue (Cys909) located in the ATP-binding site of JAK3.[1][2] This covalent interaction, which is reversible, contributes to its high potency and remarkable selectivity over other JAK family members.[1]
Tofacitinib , in contrast, is a non-covalent, reversible ATP-competitive inhibitor.[3][4] It binds to the ATP-binding site of JAK kinases, interfering with the binding of ATP and thereby preventing the phosphorylation of the kinase itself and downstream signaling proteins.[4] While initially considered to be JAK3 selective, further studies have shown that it inhibits JAK1, JAK2, and JAK3 with varying affinities.[5][6]
Quantitative Comparison of Inhibitory Potency and Selectivity
The in vitro inhibitory activities of this compound and tofacitinib against the four members of the JAK family are summarized below. The data highlights the superior selectivity of this compound for JAK3.
| Inhibitor | Target | IC50 | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. TYK2 | Binding Mechanism |
| This compound | JAK3 | 127 pM [1][7] | 410-fold[1][7] | 2700-fold[1][7] | 3600-fold[1][7] | Covalent Reversible[1] |
| JAK1 | 52 nM[8] | - | ||||
| JAK2 | 346 nM[8] | - | ||||
| TYK2 | 459 nM[8] | - | ||||
| Tofacitinib | JAK3 | 0.75 - 1.6 nM [9] | ~2-5-fold | ~2-5-fold | ~10-45-fold | Non-covalent Reversible[3] |
| JAK1 | 1.7 - 3.7 nM[9] | - | ||||
| JAK2 | 1.8 - 4.1 nM[9] | - | ||||
| TYK2 | 16 - 34 nM[9] | - |
Signaling Pathway and Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The diagram below illustrates the canonical JAK/STAT pathway and the points of inhibition by this compound and tofacitinib.
Caption: Inhibition of the JAK-STAT signaling pathway by this compound and tofacitinib.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of kinase inhibitors. Below are representative protocols for in vitro kinase assays and cellular STAT phosphorylation assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the potency of a kinase inhibitor, such as this compound.[8]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FM-381 and Other Covalent JAK3 Inhibitors for Researchers
In the landscape of kinase drug discovery, the development of highly selective inhibitors remains a paramount challenge, particularly within the Janus kinase (JAK) family due to the high degree of homology in their ATP-binding sites. This guide provides a detailed comparison of FM-381, a potent and selective covalent inhibitor of JAK3, with other notable covalent inhibitors targeting the same kinase. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data, experimental methodologies, and relevant signaling pathways.
Introduction to Covalent JAK3 Inhibition
The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[1][2] Unlike the other ubiquitously expressed JAKs, JAK3 expression is primarily restricted to hematopoietic cells, making it an attractive target for immunomodulatory therapies with a potentially wider therapeutic window.[2][3]
A key strategy to achieve JAK3 selectivity is through the design of covalent inhibitors that target a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, an amino acid not conserved in other JAK family members.[4][5][6] This approach has led to the development of several potent and selective covalent JAK3 inhibitors, including this compound.
Performance Comparison of Covalent JAK3 Inhibitors
The following tables summarize the quantitative data for this compound and other selected covalent JAK3 inhibitors, providing a basis for objective comparison of their biochemical potency and selectivity.
Table 1: Biochemical Potency and Selectivity of Covalent JAK3 Inhibitors
| Inhibitor | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) | Selectivity (TYK2/JAK3) | Reference |
| This compound | 0.127 - 0.154 | 52 | 346 | 459 | ~410-fold | ~2700-fold | ~3600-fold | [1][7][8][9][10] |
| Compound 10f | 2.0 | >10,000 | >10,000 | >10,000 | >5000-fold | >5000-fold | >5000-fold | [11] |
| Z583 | 0.1 (at Km ATP) | >10,000 | >10,000 | >10,000 | >100,000-fold | >100,000-fold | >100,000-fold | [12] |
| PF-956980 | Nanomolar | - | - | - | Selective for JAK3 | Selective for JAK3 | Selective for JAK3 | [13] |
| Tofacitinib | 1 | 20-100x less potent | 20-100x less potent | - | 20 to 100-fold | 20 to 100-fold | - | [1][14] |
Note: IC₅₀ values can vary depending on the assay conditions, such as ATP concentration. Tofacitinib is included as a reference pan-JAK inhibitor.
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Target Pathway | EC₅₀ / Effective Concentration | Reference |
| BRET Assay | HeLa cells | JAK3 Target Engagement | 100 nM | [7][9] |
| STAT5 Phosphorylation | Human CD4+ T cells | IL-2 stimulated (JAK1/JAK3 dependent) | 100 nM | [7][9] |
| STAT3 Phosphorylation | Human CD4+ T cells | IL-6 stimulated (JAK1/2/TYK dependent) | No inhibition up to 1 µM | [7][10] |
Mechanism of Action: The Covalent Advantage
This compound is a covalent reversible inhibitor that specifically targets the Cys909 residue in the gatekeeper+7 position of the JAK3 kinase domain.[7][8] This covalent interaction is achieved through an electrophilic "warhead" on the inhibitor molecule that forms a bond with the thiol group of the cysteine.[2] The reversibility of this interaction can offer advantages in terms of safety and pharmacodynamics. Structural studies have revealed that this compound induces a novel binding pocket, further enhancing its selectivity.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize covalent JAK3 inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric Assay)
This assay directly measures the enzymatic activity of purified kinase domains.
-
Reagents: Purified recombinant JAK1, JAK2, JAK3, and TYK2 kinase domains, [γ-³²P]ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), inhibitor compound, kinase buffer, and stop solution.
-
Procedure:
-
The inhibitor is pre-incubated with the kinase domain in the kinase buffer.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated by the addition of a stop solution.
-
The phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Target Engagement Assay (NanoBRET™ Assay)
The Bioluminescence Resonance Energy Transfer (BRET) assay allows for the measurement of target engagement in living cells.
-
Reagents: HEK293 cells co-transfected with NanoLuc®-JAK3 fusion vector and a cell-impermeable fluorescent tracer, inhibitor compound, and NanoBRET™ Nano-Glo® Substrate.
-
Procedure:
-
Transfected cells are seeded into 96-well plates.
-
Cells are treated with a serial dilution of the inhibitor compound.
-
The fluorescent tracer is added to the cells.
-
The NanoBRET™ Nano-Glo® Substrate is added to initiate the luminescence reaction.
-
BRET and luminescence signals are measured using a plate reader.
-
The BRET ratio is calculated, and EC₅₀ values are determined from the dose-response curve.[16][17][18][19][20]
-
Cellular STAT5 Phosphorylation Assay (Flow Cytometry)
This assay assesses the ability of an inhibitor to block cytokine-induced signaling downstream of JAK3.
-
Reagents: Human CD4+ T cells or other relevant cell lines, IL-2 cytokine, inhibitor compound, fixation buffer, permeabilization buffer, and fluorescently labeled anti-phospho-STAT5 antibody.
-
Procedure:
-
Cells are pre-incubated with the inhibitor compound.[7]
-
Cells are stimulated with IL-2 to induce JAK3/JAK1-dependent STAT5 phosphorylation.[7][9]
-
The stimulation is stopped, and cells are fixed and permeabilized.
-
Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5.
-
The level of phospho-STAT5 is quantified by flow cytometry.[21]
-
The inhibition of STAT5 phosphorylation is measured relative to a vehicle control.
-
Visualizing the Landscape of JAK3 Inhibition
Diagrams are provided below to illustrate the key signaling pathway and a typical experimental workflow for evaluating JAK3 inhibitors.
Caption: The JAK/STAT signaling pathway initiated by cytokine binding and inhibited by this compound.
References
- 1. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 2. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. researchgate.net [researchgate.net]
- 12. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to measure and analyze protein interactions in mammalian cells using bioluminescence resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Validating CDK12 Target Engagement in Cells: A Comparative Guide
Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription, particularly for genes involved in the DNA damage response (DDR).[1][2][3][4] This has made CDK12 a compelling target for cancer therapy, leading to the development of various inhibitors.[4][5] Validating that these inhibitors effectively engage CDK12 within a cellular context is a critical step in their development. This guide provides a comparative overview of key methods for confirming CDK12 target engagement in cells, with a focus on the well-characterized covalent inhibitor THZ531.
Overview of CDK12 Function and Inhibition
CDK12, along with its homolog CDK13, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2).[3][4][6] This phosphorylation event is essential for the transition from transcription initiation to productive elongation, particularly for long and complex genes, including key DDR genes like BRCA1, BRCA2, and ATR.[1][3][4] Inhibition of CDK12 disrupts this process, leading to a "BRCAness" phenotype and sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents.[2]
Several strategies have been employed to inhibit CDK12, including the development of covalent inhibitors and molecular glue degraders.
-
Covalent Inhibitors (e.g., THZ531): These molecules form an irreversible bond with a cysteine residue on CDK12, leading to sustained inhibition of its kinase activity.[6][7]
-
Molecular Glue Degraders (e.g., HQ461): These compounds induce the proximity of CDK12 to an E3 ubiquitin ligase, leading to the degradation of its essential partner, Cyclin K, and subsequent inactivation of the CDK12 complex.[8]
Comparative Analysis of Target Engagement Assays
Validating that a compound engages CDK12 in cells can be achieved through various methods, each with its own advantages and limitations. The table below summarizes key techniques.
| Assay | Principle | Readout | Advantages | Disadvantages |
| Western Blot (Downstream Signaling) | Measures the phosphorylation of a direct CDK12 substrate (RNAPII at Ser2). | Decrease in pSer2-RNAPII levels. | - Direct measure of functional kinase inhibition.- Widely accessible equipment.- Relatively low cost. | - Indirect measure of target binding.- Can be influenced by other kinases that phosphorylate Ser2.- Semi-quantitative. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Increased thermal stability of CDK12 in the presence of the inhibitor. | - Label-free; no modification of compound or target needed.- Confirms direct physical binding in a cellular environment. | - Requires specific antibodies for detection.- Can be technically challenging to optimize.- May not be suitable for all targets or compounds. |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound. | Decrease in BRET signal as the test compound competes with the tracer. | - Quantitative measurement of intracellular binding affinity.- High-throughput compatible.- Live-cell assay. | - Requires genetic engineering of cells to express the fusion protein.- Dependent on the availability of a suitable tracer. |
| Affinity-Based Proteomics (e.g., Biotin Pulldown) | Uses a biotinylated version of the inhibitor to pull down the target protein and associated complexes from cell lysates. | Identification of CDK12 and its binding partners by mass spectrometry or Western blot. | - Can identify direct and indirect binding partners.- Provides insights into the compound's selectivity. | - Requires chemical synthesis of a tagged compound.- Potential for non-specific binding.- Performed on cell lysates, not intact cells. |
Experimental Protocols
Western Blot for pSer2-RNAPII
This protocol assesses the functional consequence of CDK12 inhibition by measuring the phosphorylation of its key substrate.
Protocol Steps:
-
Cell Culture and Treatment: Seed cells (e.g., HCT116, Jurkat) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the CDK12 inhibitor (e.g., THZ531) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pSer2-RNAPII, total RNAPII, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative decrease in pSer2-RNAPII levels upon inhibitor treatment.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay provides a quantitative measure of compound binding to CDK12 in living cells.[9]
Protocol Steps:
-
Cell Preparation: Use HEK293 cells transiently expressing a CDK12-NanoLuc® fusion protein.
-
Assay Plate Preparation: Seed the engineered cells into a 384-well plate.
-
Compound and Tracer Addition: Pre-treat the cells with the NanoBRET™ tracer and then add the test compound (e.g., THZ531) at various concentrations.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Signal Measurement: Measure the BRET signal using a multilabel plate reader.
-
Data Analysis: Calculate IC50 values by plotting the BRET signal against the compound concentration using a sigmoidal dose-response curve.
Visualizing Pathways and Workflows
CDK12 Signaling Pathway
Caption: The CDK12/Cyclin K complex phosphorylates RNAPII to promote transcription of DDR genes.
Western Blot Experimental Workflow
Caption: Workflow for assessing CDK12 activity via Western blot of pSer2-RNAPII.
NanoBRET™ Assay Principle
Caption: Principle of the NanoBRET™ assay for measuring target engagement.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. CDK12/13 | Insilico Medicine [insilico.com]
- 3. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy [mdpi.com]
- 5. Current progress and novel strategies that target CDK12 for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]
- 9. reactionbiology.com [reactionbiology.com]
Unraveling the Selectivity of FM-381: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), with other cysteine-containing proteins. The following analysis, supported by experimental data, will aid in the strategic application of this compound in research and therapeutic development.
This compound has emerged as a valuable chemical probe for elucidating the specific roles of JAK3 in cellular signaling. Its mechanism of action involves the reversible covalent targeting of a unique cysteine residue, Cys909, within the ATP-binding site of JAK3.[1][2] This interaction confers high potency and selectivity for JAK3 over other members of the JAK family. However, a thorough understanding of its interactions with the broader human kinome is essential for the accurate interpretation of experimental results and for anticipating potential off-target effects.
Comparative Selectivity Profile of this compound
This compound exhibits exceptional selectivity for JAK3 when compared to other JAK family kinases. In vitro biochemical assays have demonstrated a significant selectivity margin against JAK1, JAK2, and TYK2.
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK3 |
| JAK3 | 0.127 | 1 |
| JAK1 | 52 | 410 |
| JAK2 | 346 | 2700 |
| TYK2 | 459 | 3600 |
Data sourced from radiometric assays.
To further investigate its broader selectivity, this compound was screened against a panel of 410 human kinases. At a concentration of 100 nM, this compound displayed remarkable specificity, with no significant inhibition of any other kinase.[3] However, at a higher concentration of 500 nM, moderate inhibition (residual activity < 50%) was observed for eleven other kinases.
| Off-Target Kinase | Residual Activity (%) at 500 nM this compound |
| MINK1 | 25 |
| TNK1 | 28 |
| MAP4K3 | 31 |
| STK33 | 32 |
| LRRK2 | 35 |
| GAK | 36 |
| MAP4K5 | 38 |
| TNK2 | 40 |
| CHEK2 | 42 |
| MAP3K1 | 45 |
| EPHB4 | 48 |
Kinome-wide screening performed by ProQinase.
Furthermore, this compound has been evaluated against other cysteine-containing kinases, such as Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), and has shown a high degree of selectivity.[4]
Signaling Pathway Context: JAK/STAT Pathway
This compound exerts its effects by inhibiting the JAK3-mediated signaling cascade, a critical component of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is essential for the transduction of signals from numerous cytokines and growth factors, thereby regulating a wide array of cellular processes including immunity, proliferation, and differentiation. The diagram below illustrates the canonical JAK/STAT signaling pathway and the point of intervention for this compound.
Figure 1: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The selectivity of this compound has been rigorously assessed using a combination of in vitro biochemical and cell-based assays. The following sections provide detailed protocols for the key experimental approaches used to characterize the cross-reactivity of this compound.
Radiometric Kinase Assay for JAK Family Selectivity
This assay quantifies the enzymatic activity of kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Experimental Workflow:
Figure 2: Workflow for the radiometric kinase assay.
Detailed Protocol:
-
Reaction Setup: Kinase reactions are performed in a final volume of 25 µL in a 96-well plate. The reaction buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Preparation: this compound is serially diluted in DMSO to achieve a range of final assay concentrations.
-
Kinase and Substrate: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme is added to the reaction wells along with a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³²P]ATP (10 µM). The plate is then incubated at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of 3% phosphoric acid.
-
Signal Detection: The reaction mixture is transferred to a phosphocellulose filter plate. The filter plate is washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. After drying, the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic equation.
NanoBRET™ Target Engagement Assay for Cellular Selectivity
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to quantify the binding of a test compound to a target protein.
Experimental Workflow:
Figure 3: Workflow for the NanoBRET™ target engagement assay.
Detailed Protocol:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Transfected cells are seeded into 96-well, white-bottom cell culture plates.
-
Compound and Tracer Addition: A cell-permeable fluorescent tracer that binds to the kinase of interest is added to the cells, followed by the addition of this compound at various concentrations.
-
Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 2 hours to allow for compound entry and target engagement.
-
Signal Detection: The NanoLuc® substrate is added to the wells, and the plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The displacement of the tracer by this compound results in a decrease in the BRET signal, which is used to determine the cellular target engagement and apparent affinity.
Conclusion
This compound is a highly potent and selective inhibitor of JAK3, demonstrating a remarkable selectivity profile against other JAK family members and the broader human kinome at concentrations relevant for in vitro and cellular studies. While moderate inhibition of a small number of other kinases is observed at higher concentrations, the data presented in this guide provide a clear and objective comparison of this compound's cross-reactivity. The detailed experimental protocols offer a foundation for researchers to design and interpret their own studies using this valuable chemical probe. A thorough understanding of the selectivity profile of this compound is crucial for its effective use in dissecting the specific biological functions of JAK3 and for its potential development as a targeted therapeutic agent.
References
- 1. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A Researcher's Guide to the Negative Control for FM-381 in JAK3 Inhibition Studies
In the landscape of kinase drug discovery, the use of well-characterized chemical probes and their corresponding negative controls is paramount for validating on-target effects and ensuring the rigor of experimental findings. This guide provides a comprehensive comparison of the potent, covalent Janus Kinase 3 (JAK3) inhibitor, FM-381, and its designated negative control compound, FM-479. This document is intended for researchers, scientists, and drug development professionals engaged in studies involving JAK3 signaling and inhibitor validation.
Introduction to this compound and its Mechanism of Action
This compound is a highly potent and selective covalent inhibitor of JAK3.[1][2][3][4][5] It exhibits a reversible covalent binding mechanism, targeting a unique cysteine residue (Cys909) located in the ATP-binding site of JAK3.[2] This cysteine is not present in other JAK family members (JAK1, JAK2, TYK2), providing a structural basis for the remarkable selectivity of this compound. The inhibitor contains a cyanoacrylamide "warhead," an electrophilic group that forms a covalent bond with the thiol side chain of Cys909. This targeted covalent inhibition leads to a durable and specific blockade of JAK3's kinase activity.
The ideal negative control for a covalent inhibitor is a structurally analogous compound that lacks the electrophilic warhead, rendering it incapable of forming a covalent bond with the target protein. For this compound, the designated negative control is FM-479. While the exact publicly available structure of FM-479 is not detailed, it is designed to be structurally highly similar to this compound but without the reactive cyanoacrylamide group, thus preventing covalent modification of Cys909. This allows researchers to distinguish between on-target effects driven by specific, covalent inhibition of JAK3 and any potential off-target or non-specific effects of the chemical scaffold.
Comparative Performance Data: this compound vs. FM-479
The following tables summarize the quantitative data comparing the activity and selectivity of this compound with its inactive control, FM-479.
Table 1: Biochemical Kinase Assay Data
| Compound | Target | Assay Type | IC50 | Fold Selectivity vs. JAK1 | Fold Selectivity vs. JAK2 | Fold Selectivity vs. TYK2 |
| This compound | JAK3 | Radiometric | 127 pM[1][3][4][5] | ~410[2] | ~2700[2] | ~3600[2] |
| FM-479 | JAK3 | Not reported | Inactive[2] | Not applicable | Not applicable | Not applicable |
Table 2: Cellular Target Engagement Data
| Compound | Assay Type | Cell Line | Target | Apparent EC50 | Result |
| This compound | NanoBRET | HeLa | JAK3 | 100 nM[2] | Confirmed on-target engagement |
| FM-479 | NanoBRET | HeLa | JAK3 | Not applicable | Inactive in this assay[2] |
Experimental Methodologies
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of purified JAK3 and assess the inhibitory potential of compounds like this compound and FM-479. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a suitable peptide substrate for JAK3)
-
ATP
-
Test compounds (this compound, FM-479) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Serially dilute this compound and FM-479 in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of JAK3 enzyme diluted in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Materials:
-
Cells expressing endogenous or over-expressed JAK3 (e.g., human CD4+ T-cells)
-
Cell culture medium
-
Test compounds (this compound, FM-479) dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Anti-JAK3 antibody and secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound, FM-479, or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for JAK3, followed by an appropriate secondary antibody.
-
Data Acquisition and Analysis: Visualize the protein bands and quantify their intensity. Plot the band intensity as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the experimental design and the biological context, the following diagrams are provided.
Caption: Workflow for comparing this compound and its negative control FM-479.
Caption: The JAK/STAT signaling pathway and the point of inhibition by this compound.
References
Navigating the Nuances of JAK3 Inhibition: A Comparative Guide to the Reproducibility of FM-381 Effects in Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different biological contexts is paramount. This guide provides a comprehensive analysis of the reported effects of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), in various cell lines. By presenting available quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this guide aims to offer a clear perspective on the reproducibility of this compound's cellular activities.
This compound has emerged as a valuable tool for dissecting the roles of JAK3 in health and disease due to its high potency and selectivity. It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to its inhibition.[1] This specific mechanism of action underpins its selectivity over other members of the JAK family, including JAK1, JAK2, and TYK2.
Comparative Analysis of this compound Activity
To facilitate a clear comparison of this compound's effects, the following table summarizes the available quantitative data from different cell line-based assays.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HeLa | NanoBRET Target Engagement Assay | EC50 | 100 nM | [2] |
| Human CD4+ T Cells | STAT5 Phosphorylation Inhibition (IL-2 stimulated) | Effective Concentration | 100 nM | [2] |
Note: The currently available public data on the cellular effects of this compound is limited to a few cell lines. Further studies across a broader panel of cell lines, particularly from hematological malignancies and solid tumors where JAK/STAT signaling is often dysregulated, are needed to establish a more comprehensive understanding of its reproducibility and therapeutic potential.
Unraveling the Mechanism: The JAK3/STAT5 Signaling Pathway
This compound exerts its effects by inhibiting the JAK3 signaling pathway. In many immune cells, JAK3 is crucial for the signaling of cytokines that use the common gamma chain (γc), such as Interleukin-2 (IL-2). Upon cytokine binding, receptor-associated JAKs, including JAK3, become activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. This compound specifically blocks the catalytic activity of JAK3, thereby preventing the downstream phosphorylation of STAT proteins, most notably STAT5 in the context of IL-2 signaling.
Caption: The JAK3/STAT5 signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
To ensure the reproducibility of experimental findings, detailed protocols are essential. Below are standardized methodologies for key assays used to evaluate the effects of this compound.
Cell Viability Assay
A common method to assess the effect of a compound on cell proliferation and cytotoxicity is the MTT or MTS assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blotting for Phospho-STAT5
This technique is used to detect the phosphorylation status of STAT5, a direct downstream target of JAK3.
Protocol:
-
Cell Lysis: After treatment with this compound and/or cytokine stimulation (e.g., IL-2), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C. Subsequently, probe a separate membrane or strip and re-probe the same membrane with an antibody for total STAT5 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT5 normalized to total STAT5.
Caption: A generalized workflow for Western blot analysis of protein phosphorylation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of JAK3. The available data in HeLa and human CD4+ T cells demonstrate its ability to engage its target and inhibit downstream signaling at nanomolar concentrations. However, to fully assess the reproducibility of its effects and to broaden its applicability as a chemical probe, further studies in a more extensive and diverse panel of cell lines are warranted. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies, which will be crucial for confirming the on-target effects of this compound and for exploring its potential as a therapeutic agent in various disease contexts.
References
A Head-to-Head Comparison of FM-381 and Ruxolitinib: A Guide for Researchers
In the landscape of kinase inhibitor research and development, particularly within the Janus kinase (JAK) family, both FM-381 and ruxolitinib represent significant tools for studying and potentially treating a range of diseases. This guide provides a detailed, data-driven comparison of these two inhibitors, focusing on their mechanism of action, selectivity, and cellular activity to inform researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Ruxolitinib , a non-covalent ATP-competitive inhibitor, is a potent inhibitor of both JAK1 and JAK2.[1][2] This dual inhibition disrupts the JAK-STAT signaling pathway, which is a critical mediator of cytokine and growth factor signaling involved in hematopoiesis and immune response.[3] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs), making ruxolitinib an effective therapeutic for conditions like myelofibrosis and polycythemia vera.[1][2] It is the first FDA-approved drug for the treatment of myelofibrosis.[4]
This compound , in contrast, is a highly selective, covalent reversible inhibitor of JAK3.[5][6] Its unique mechanism targets a specific cysteine residue (Cys909) within the ATP-binding site of JAK3.[5][7] This covalent interaction provides high potency and selectivity. Given that JAK3 expression is primarily restricted to hematopoietic cells and its crucial role in immune cell development, this compound serves as a valuable chemical probe for dissecting the specific functions of JAK3 in immune-mediated diseases.[6]
In Vitro Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a crucial determinant of its utility, both as a research tool and a therapeutic agent. The following table summarizes the in vitro inhibitory activity of this compound and ruxolitinib against the four members of the JAK family.
| Inhibitor | Target | IC50 (nM) | Selectivity Fold (vs. other JAKs) | Reference |
| This compound | JAK3 | 0.127 | 410x vs JAK1, 2700x vs JAK2, 3600x vs TYK2 | [5][7] |
| JAK1 | 52.07 | - | [5][7] | |
| JAK2 | 342.9 | - | [5][7] | |
| TYK2 | 457.2 | - | [5][7] | |
| Ruxolitinib | JAK1 | 3.3 | ~0.85x vs JAK2, >130x vs JAK3, ~6x vs TYK2 | [2][8] |
| JAK2 | 2.8 | ~1.2x vs JAK1, >150x vs JAK3, ~7x vs TYK2 | [2][8] | |
| JAK3 | >428 | - | [2] | |
| TYK2 | 19 | - | [2] |
Data Interpretation: The data clearly illustrates the distinct selectivity profiles of the two inhibitors. This compound demonstrates exceptional selectivity for JAK3, with IC50 values in the picomolar range and several thousand-fold selectivity over other JAK family members.[5][7] Ruxolitinib is a potent inhibitor of both JAK1 and JAK2 with nanomolar IC50 values, while exhibiting significantly less activity against JAK3 and TYK2.[2][8]
Cellular Activity
The efficacy of these inhibitors in a cellular context provides further insight into their biological function.
| Inhibitor | Cell-Based Assay | Key Findings | Reference |
| This compound | IL-2 stimulated STAT5 phosphorylation in human CD4+ T cells | Blocks JAK3-dependent STAT5 phosphorylation at 100 nM. | [6][9] |
| IL-6 stimulated STAT3 signaling in human CD4+ T cells | Does not inhibit JAK3-independent STAT3 signaling up to 1 µM. | [6][9] | |
| BRET assay | Apparent EC50 of 100 nM. | [6][7] | |
| Ruxolitinib | Inhibition of STAT3 phosphorylation | Achieved at two hours after dosing in patients with myelofibrosis and polycythemia vera. | [1] |
| Proliferation of JAK2V617F-mediated cells (Ba/F3 and HEL) | Inhibits signaling and proliferation. | [8] |
Data Interpretation: this compound's cellular activity mirrors its in vitro selectivity, effectively inhibiting the JAK3-downstream signaling of STAT5 in response to IL-2, a JAK1/JAK3 dependent pathway, without affecting the JAK1/JAK2/TYK2-dependent STAT3 signaling stimulated by IL-6.[6][9] Ruxolitinib demonstrates its intended biological effect by inhibiting STAT3 phosphorylation in patients and suppressing the proliferation of cells driven by the common JAK2V617F mutation found in MPNs.[1][8]
Experimental Protocols
Kinase Inhibition Assay (for IC50 determination):
A common method for determining IC50 values is a radiometric protein kinase assay. A simplified, general protocol is as follows:
-
Reaction Mixture Preparation: A reaction buffer containing a specific concentration of the kinase (e.g., JAK1, JAK2, JAK3, or TYK2), a substrate peptide, and ATP (including a radiolabeled ATP, e.g., ³³P-ATP) is prepared.
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or ruxolitinib) are added to the reaction mixture. A control with no inhibitor is also included.
-
Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the residual ATP, often by spotting the mixture onto a filter membrane which is then washed.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot):
This protocol outlines a general procedure to assess the inhibition of STAT phosphorylation in cells:
-
Cell Culture and Treatment: A suitable cell line (e.g., human CD4+ T cells) is cultured. The cells are pre-incubated with various concentrations of the inhibitor (this compound or ruxolitinib) or a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 to activate the JAK1/3 pathway or IL-6 to activate the JAK1/2/TYK2 pathway) for a short period (e.g., 30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT5) and a loading control (e.g., anti-β-actin or total STAT).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are visualized using a suitable detection reagent and imaging system.
-
Analysis: The intensity of the phosphorylated STAT bands is quantified and normalized to the loading control to determine the effect of the inhibitor.
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: Mechanism of JAK-STAT signaling and points of inhibition by this compound and ruxolitinib.
Caption: A generalized workflow for assessing STAT phosphorylation via Western Blot.
Conclusion
This compound and ruxolitinib are both potent inhibitors of the JAK family but with distinct and complementary selectivity profiles. Ruxolitinib is a dual JAK1/JAK2 inhibitor with proven clinical efficacy in myeloproliferative neoplasms.[10][11][12] Its strength lies in its ability to broadly suppress the signaling that drives these diseases. This compound, on the other hand, is a highly selective and potent tool for the specific interrogation of JAK3's role in cellular processes, particularly in the context of the immune system.[5][6] The choice between these two inhibitors will be dictated by the specific research question or therapeutic goal. For studies requiring the specific modulation of JAK3, this compound is the superior tool, while for applications necessitating the dual inhibition of JAK1 and JAK2, ruxolitinib remains a clinically validated and powerful option. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental designs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. oncozine.com [oncozine.com]
- 11. Safety and efficacy of ruxolitinib in an open-label, multicenter, single-arm phase 3b expanded-access study in patients with myelofibrosis: a snapshot of 1144 patients in the JUMP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of FM-381 and Pan-JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of the chemical probe FM-381 against a range of pan-Janus Kinase (JAK) inhibitors. The information presented is intended to assist researchers in selecting the appropriate tool compounds for investigating the roles of specific JAK family members in cellular signaling pathways and disease models.
Introduction to JAK Inhibition
The Janus kinase (JAK) family, comprising four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors.[1][2] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is integral to immune function, inflammation, and hematopoiesis.[3] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[2][3]
JAK inhibitors (jakinibs) are small molecules that interfere with this pathway by targeting the ATP-binding site of JAK enzymes. They are broadly classified based on their selectivity for different JAK isoforms. Pan-JAK inhibitors target multiple JAK family members, while selective inhibitors are designed to target a specific isoform. This selectivity has significant implications for both therapeutic applications and basic research, as it can dictate the breadth of cytokine signaling pathways that are affected.[4]
This guide focuses on This compound , a highly selective JAK3 inhibitor, and compares its performance with several pan-JAK inhibitors, including Tofacitinib, Baricitinib, Ruxolitinib, Peficitinib, and Delgocitinib.
This compound: A Selective JAK3 Chemical Probe
This compound is distinguished by its mechanism as a potent, covalent reversible inhibitor that specifically targets a unique cysteine residue (Cys909) at the gatekeeper position of JAK3. This unique targeting mechanism confers exceptional selectivity for JAK3 over other kinases.
Pan-JAK Inhibitors: Broad Spectrum Inhibition
In contrast to this compound, pan-JAK inhibitors are designed to inhibit multiple JAK isoforms. These inhibitors, which include clinically approved drugs, act as ATP-competitive antagonists and have demonstrated efficacy in treating various inflammatory conditions by blocking the signaling of a wider range of cytokines.[5] However, this broad activity can also lead to off-target effects related to the inhibition of unintended JAK isoforms.[6] For instance, inhibition of JAK2 can be associated with hematological side effects like anemia, while JAK3 inhibition is linked to immunosuppression.[2][6]
Quantitative Comparison of Inhibitor Selectivity
The following tables summarize the in vitro inhibitory activity of this compound and several pan-JAK inhibitors against the four JAK isoforms. The data, presented as half-maximal inhibitory concentrations (IC50), provide a quantitative measure of potency and selectivity. A lower IC50 value indicates higher potency.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK3 (Fold) |
| JAK3 | 0.127 - 0.154 | 1 |
| JAK1 | 52 - 63.1 | ~410 |
| JAK2 | 346 - 421.4 | ~2700 |
| TYK2 | 459 - 559.9 | ~3600 |
Data compiled from multiple sources.[7]
Table 2: Comparative Kinase Selectivity of Pan-JAK Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Targets |
| Tofacitinib | 15.1 | 77.4 | 55.0 | 489 | JAK1/JAK3[5] |
| Baricitinib | 4.0 - 5.9 | 5.7 - 6.6 | >400 - 787 | 53 - 61 | JAK1/JAK2[5][8] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2[1] |
| Peficitinib | 3.9 | 5.0 | 0.71 | 4.8 | Pan-JAK |
| Delgocitinib | 2.8 | 2.6 | 13 | 58 | Pan-JAK[5] |
IC50 values are derived from various in vitro enzymatic assays and may differ between studies.[1][5][8]
As the data illustrates, this compound exhibits a remarkable selectivity for JAK3, with inhibitory concentrations for other JAKs that are several orders of magnitude higher.[7] In a broader screening against 410 different kinases, this compound showed no significant off-target activity at a concentration of 100 nM, underscoring its high specificity.[7] In contrast, the pan-JAK inhibitors display potent inhibition across multiple JAK isoforms, with varying degrees of preference.
Signaling Pathways and Experimental Workflows
To understand the context of JAK inhibition, it is crucial to visualize the signaling pathway and the experimental methods used to determine inhibitor selectivity.
The diagram above illustrates the sequential activation of the JAK-STAT pathway, from cytokine binding to gene transcription. This compound and pan-JAK inhibitors both target the JAKs, but with different specificity, leading to distinct downstream biological consequences.
This flowchart outlines the principal steps in a typical in vitro kinase assay used to determine the IC50 values presented in the tables. Such assays are fundamental for characterizing the potency and selectivity of kinase inhibitors.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental data. Below are representative protocols for the key assays used to evaluate JAK inhibitor selectivity.
In Vitro Biochemical Kinase Assay (Radiometric)
This method directly measures the enzymatic activity of a purified kinase and is often considered the gold standard for determining IC50 values.
Objective: To quantify the potency of an inhibitor by measuring the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Materials:
-
Purified recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2)
-
Specific peptide substrate for each kinase
-
[γ-³²P]ATP (radiolabeled ATP)
-
Test inhibitors (e.g., this compound, pan-JAK inhibitors) dissolved in DMSO
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microtiter plate, prepare a reaction mixture containing the kinase reaction buffer, the specific JAK enzyme, and its corresponding peptide substrate.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (or DMSO as a vehicle control) to the wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away.
-
Detection: After washing and drying the plate, measure the amount of radioactivity in each well using a scintillation counter. The signal is directly proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to fit the data and calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[6]
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibitory effect of a compound within a more biologically relevant cellular context by quantifying the phosphorylation of STAT proteins downstream of JAK activation.
Objective: To assess an inhibitor's ability to block cytokine-induced JAK-STAT signaling in whole cells.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or specific T cell lines)
-
Cytokines to stimulate specific pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2/TYK2)[2]
-
Test inhibitors dissolved in DMSO
-
Cell culture medium
-
Fixation and permeabilization buffers (e.g., paraformaldehyde and methanol)
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT5, anti-pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate and prepare the target cells. In some cases, cells are starved of cytokines for a period to reduce baseline signaling.
-
Inhibitor Pre-incubation: Incubate the cells with various concentrations of the test inhibitor (or DMSO control) for a specified time (e.g., 1 hour) at 37°C.[7]
-
Cytokine Stimulation: Add a specific cytokine to the cell suspensions to activate the target JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes) at 37°C.[7]
-
Fixation: Immediately stop the stimulation by adding a fixation buffer to crosslink proteins and preserve the phosphorylation state of the STATs.
-
Permeabilization: Permeabilize the cells with a buffer like ice-cold methanol to allow antibodies to access intracellular proteins.
-
Staining: Stain the cells with a fluorochrome-conjugated antibody that specifically recognizes the phosphorylated form of the target STAT protein.
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. The median fluorescence intensity (MFI) of the phospho-STAT signal is measured for thousands of individual cells per sample.
-
Data Analysis: The reduction in MFI in inhibitor-treated samples compared to the cytokine-stimulated control is used to determine the dose-dependent inhibitory effect. IC50 values can be calculated by plotting the percent inhibition of STAT phosphorylation against the inhibitor concentration.
Summary and Conclusion
The data presented in this guide highlight a clear distinction between the highly selective chemical probe this compound and the broader activity profile of pan-JAK inhibitors.
-
This compound is an exceptionally selective and potent inhibitor of JAK3, demonstrating selectivity of over 400-fold against JAK1 and over 2,700-fold against JAK2 and TYK2 in biochemical assays.[7] Its high specificity makes it an invaluable tool for researchers aiming to dissect the specific functions of JAK3 in immune cell signaling and pathology, without the confounding effects of inhibiting other JAK isoforms.
-
Pan-JAK inhibitors , such as Tofacitinib, Baricitinib, Ruxolitinib, Peficitinib, and Delgocitinib, exhibit potent activity against multiple JAK family members.[5] While this broad-spectrum inhibition is the basis for their therapeutic efficacy in complex inflammatory diseases where multiple cytokines are involved, it presents a challenge for targeted research. The overlapping activity profiles mean that effects observed using these compounds cannot be definitively attributed to the inhibition of a single JAK isoform.
For drug development professionals and scientists investigating the intricacies of the JAK-STAT pathway, the choice of inhibitor is critical. For studies requiring the specific interrogation of JAK3-mediated pathways, this compound is the superior tool. Conversely, when the research goal is to mimic the therapeutic effect of clinically approved jakinibs or to induce a broad blockade of cytokine signaling, a pan-JAK inhibitor may be more appropriate. Understanding these differences in selectivity, supported by robust quantitative data and clear experimental protocols, is essential for designing rigorous experiments and accurately interpreting their outcomes.
References
- 1. What is the mechanism of Delgocitinib? [synapse.patsnap.com]
- 2. delgocitinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Structural Basis for Differential Jak2 and Jak3 Kinase Selectivity of Ruxolitinib and Delgocitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Delgocitinib | CymitQuimica [cymitquimica.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Delgocitinib - MedChem Express [bioscience.co.uk]
- 8. universalbiologicals.com [universalbiologicals.com]
On-Target Effects of FM-381: A Comparative Analysis with siRNA-Mediated Gene Silencing
A definitive guide for researchers confirming the on-target effects of the JAK3 inhibitor, FM-381. This document provides a comprehensive comparison with siRNA-mediated knockdown of JAK3, supported by experimental data and detailed protocols.
In the realm of targeted therapies, confirming that a small molecule inhibitor elicits its biological effects through the specific inhibition of its intended target is paramount. This guide provides a comparative framework for validating the on-target effects of this compound, a potent and selective covalent inhibitor of Janus kinase 3 (JAK3), by contrasting its performance with the highly specific method of small interfering RNA (siRNA)-mediated gene silencing. The data presented herein, compiled from multiple studies, offers researchers a quantitative basis for assessing the specificity of this compound in their experimental systems.
Comparative Analysis of this compound and JAK3 siRNA
To objectively assess the on-target efficacy of this compound, its effects on key cellular processes are compared with those observed following the specific knockdown of its target, JAK3, using siRNA. The following tables summarize the quantitative data on target protein reduction, downstream signaling inhibition, and the resulting impact on cell viability.
| Parameter | This compound | JAK3 siRNA | Control | Reference |
| JAK3 Protein Levels | Not Applicable (Inhibitor) | Up to 95% reduction | No significant change | [1] |
| pSTAT5 Inhibition | EC50: 100 nM (in human CD4+ T cells) | Significant reduction (specific % varies by study) | No significant change | [2] |
| Cell Viability | Dose-dependent decrease (specific IC50 varies by cell line) | Significant decrease in viability of Jurkat cells | No significant change | [3][4][5][6][7][8] |
Table 1: Comparison of On-Target Effects. This table provides a side-by-side comparison of the effects of this compound and JAK3 siRNA on JAK3 protein levels, the phosphorylation of the downstream signaling molecule STAT5, and overall cell viability.
Experimental Validation: Methodologies
Reproducibility is a cornerstone of scientific research. The following section details the experimental protocols for the key assays used to generate the comparative data.
siRNA-Mediated Knockdown of JAK3
Objective: To specifically reduce the expression of JAK3 protein in a target cell line.
Protocol:
-
Cell Seeding: Seed hematopoietic cells (e.g., Jurkat) at a density of 2 x 10^5 cells/well in a 6-well plate with antibiotic-free RPMI-1640 medium supplemented with 10% FBS.
-
siRNA Preparation: Prepare a solution of JAK3-specific siRNA and a non-targeting control siRNA at a final concentration of 50 nM in a serum-free medium.
-
Transfection: Utilize a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's instructions to deliver the siRNA into the cells.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for sufficient knockdown of the target protein.
-
Verification: Assess the knockdown efficiency by subjecting cell lysates to Western blot analysis for JAK3 protein levels.
Western Blot Analysis for JAK3 and Phospho-STAT5
Objective: To quantify the levels of total JAK3 and phosphorylated STAT5 (pSTAT5) protein.
Protocol:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for JAK3, phospho-STAT5 (Tyr705), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound treatment or JAK3 knockdown on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed hematopoietic cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment:
-
This compound: Treat cells with a range of concentrations of this compound or a vehicle control (DMSO).
-
siRNA: Perform siRNA transfection as described above in a 96-well format.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control-treated cells.
Visualizing the Molecular Interactions
To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate the JAK3 signaling pathway and the experimental workflow for confirming the on-target effects of this compound.
Figure 1: The JAK3-STAT5 signaling pathway and points of intervention.
Figure 2: Experimental workflow for on-target validation.
References
- 1. Therapeutic siRNAs Targeting the JAK/STAT Signalling Pathway in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of silencing HOXA5 gene expression using RNA interference on cell cycle and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanosecond-pulsed DBD plasma treatment on human leukaemia Jurkat cells and monoblastic U937 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FM-381 and Next-Generation JAK Inhibitors
In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed comparison of FM-381, a covalent reversible JAK3 inhibitor, with a selection of next-generation JAK inhibitors, including upadacitinib and filgotinib. We delve into their mechanisms of action, selectivity profiles, and the experimental methodologies used for their characterization, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Selectivity
The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways that are central to immune responses. Dysregulation of these pathways is implicated in numerous inflammatory conditions. While first-generation JAK inhibitors like tofacitinib exhibit broader or "pan-JAK" inhibition, next-generation inhibitors are designed for greater selectivity towards specific JAK isoforms, aiming for improved safety and efficacy profiles.
This compound stands out due to its unique mechanism as a potent, covalent reversible inhibitor of JAK3. It specifically targets a cysteine residue (Cys909) present in the ATP-binding site of JAK3, an amino acid not conserved in other JAK family members. This covalent interaction, while reversible, contributes to its high potency and remarkable selectivity for JAK3.[1][2][3][4][5]
Next-generation JAK inhibitors like upadacitinib and filgotinib are highly selective for JAK1.[6][7][8] This selectivity is achieved through non-covalent interactions, exploiting subtle structural differences in the ATP-binding pockets of the JAK isoforms.[1][9] By primarily targeting JAK1, these inhibitors aim to modulate the signaling of a broad range of pro-inflammatory cytokines while potentially mitigating side effects associated with the inhibition of other JAKs, such as the role of JAK2 in erythropoiesis.[6]
Data Presentation: A Head-to-Head Look at Selectivity
The selectivity of JAK inhibitors is a critical determinant of their biological effects and clinical profiles. The following tables summarize the in vitro inhibitory potency (IC50) of this compound and several next-generation JAK inhibitors against the four JAK isoforms.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) | Reference |
| This compound | ~50.8 | ~343 | 0.127 | ~457 | JAK3 | [10] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 | [11] |
| Filgotinib | 629 | 17500 | - | - | JAK1 | [8] |
| Decernotinib | 11 (Ki) | 13 (Ki) | 2.5 (Ki) | 11 (Ki) | JAK3 | [12] |
| Peficitinib | 3.9 | 5.0 | 0.71 | 4.8 | Pan-JAK | [13] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 | [14] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 | [5] |
Note: IC50 and Ki values are sourced from different studies and experimental conditions may vary. Direct comparison should be made with caution. The primary target is indicated in bold.
Experimental Protocols
The characterization of JAK inhibitors relies on a suite of biochemical and cellular assays to determine their potency and selectivity. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The assay measures the phosphorylation of a substrate peptide by the JAK enzyme. Inhibition of the kinase results in a decrease in the FRET signal.[2][14]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes
-
Fluorescein-labeled substrate peptide (e.g., Poly-GT)
-
ATP
-
LanthaScreen™ Tb-anti-pY20 antibody (donor fluorophore)
-
TR-FRET dilution buffer
-
Test compounds (e.g., this compound, upadacitinib)
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute to a 4x working concentration in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the 4x compound dilution.
-
Kinase Reaction: Add 5 µL of a 2x kinase and 2x substrate mixture to each well. Initiate the reaction by adding 2.5 µL of a 4x ATP solution. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of a solution containing EDTA and the Tb-labeled antibody in TR-FRET dilution buffer.
-
Reading: After a 30-minute incubation at room temperature, read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][15]
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs), providing a measure of the compound's cellular potency and selectivity.[11][16][17][18][19][20][21]
Principle: Whole blood or PBMCs are pre-incubated with the inhibitor and then stimulated with a specific cytokine to induce the phosphorylation of a downstream STAT protein. The level of phosphorylated STAT (pSTAT) in specific immune cell populations is then quantified by flow cytometry using a phospho-specific antibody.
Materials:
-
Fresh human whole blood or isolated PBMCs
-
Test compounds (e.g., this compound, filgotinib)
-
Cytokines for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, IFN-α for JAK1/TYK2)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19)
-
Fluorochrome-conjugated antibody against a specific pSTAT protein (e.g., anti-pSTAT5, anti-pSTAT3)
Protocol:
-
Compound Incubation: Incubate 100 µL of whole blood or a suspension of PBMCs with various concentrations of the test compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to the blood or cell suspension and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Fixation and Lysis: Fix the cells and lyse the red blood cells using appropriate buffers.
-
Permeabilization: Permeabilize the cells to allow intracellular staining.
-
Staining: Stain the cells with a cocktail of antibodies against cell surface markers and the intracellular pSTAT protein.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the specific immune cell populations of interest (e.g., CD4+ T cells, B cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal in each population. Plot the MFI against the inhibitor concentration and calculate the IC50 value.[16][17][18][19]
Mandatory Visualization
Caption: The canonical JAK-STAT signaling pathway, a key target for immunomodulatory drugs.
Caption: A typical experimental workflow for the preclinical evaluation of JAK inhibitors.
Conclusion
The development of next-generation JAK inhibitors represents a significant advancement in the targeted treatment of immune-mediated diseases. This compound, with its unique covalent reversible mechanism and high selectivity for JAK3, offers a distinct pharmacological profile compared to the JAK1-selective inhibitors like upadacitinib and filgotinib. The data presented in this guide, derived from established in vitro and cellular assays, highlights the diverse strategies being employed to achieve isoform selectivity. Further preclinical and clinical investigation will continue to elucidate the therapeutic potential and safety advantages of these targeted approaches, ultimately guiding the development of more precise and effective treatments for patients with inflammatory and autoimmune disorders.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ard.bmj.com [ard.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Induction of T cell exhaustion by JAK1/3 inhibition in the treatment of alopecia areata [frontiersin.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for FM-381
FM-381 requires careful handling and disposal due to its hazardous nature. As a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to ensure personal safety and environmental protection.[1] This guide provides essential information for the proper disposal of this compound.
Hazard and Disposal Summary
All quantitative data and key disposal information for this compound are summarized in the table below for easy reference. This information is derived from the Safety Data Sheet (SDS).
| Parameter | Value/Instruction | Source |
| Product Name | This compound | DC Chemicals |
| CAS No. | 2226521-65-7 | DC Chemicals |
| Primary Hazards | Acute toxicity, Oral (Category 4). Acute aquatic toxicity (Category 1). Chronic aquatic toxicity (Category 1). | DC Chemicals[1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | DC Chemicals[1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | DC Chemicals[1] |
| Environmental Precautions | Avoid release to the environment. Collect spillage. | DC Chemicals[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | DC Chemicals[1] |
Experimental Protocols
Currently, there are no publicly available, specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The recommended procedure is to treat it as hazardous chemical waste and dispose of it through a licensed professional waste disposal service.[2] Do not attempt to treat the waste in the laboratory without validated procedures and appropriate safety measures.
Standard Operating Procedure for Disposal
The following step-by-step guidance outlines the proper disposal procedure for this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound waste.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams.[3]
-
Keep this compound waste separate from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents to prevent hazardous reactions.[1]
3. Waste Collection and Labeling:
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound" and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
4. Storage:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Keep the container tightly sealed when not in use.[1]
5. Disposal Request:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4]
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Accidental Spills:
-
In the event of a spill, prevent the material from entering drains or waterways.[3]
-
Absorb the spill with an inert, non-combustible absorbent material.
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling FM-381
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the handling and disposal of FM-381, a potent and selective JAK3 inhibitor. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and mitigate risks. The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust or aerosols.[1] |
General Handling Precautions:
-
Avoid inhalation of dust and aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Emergency and First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Storage and Disposal Plan
Proper storage and disposal of this compound are critical for safety and environmental protection.
| Action | Procedure |
| Storage | Store in a tightly sealed container in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1] |
| Disposal | Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment as this compound is very toxic to aquatic life with long-lasting effects.[1] |
Experimental Protocol: Inhibition of STAT5 Phosphorylation in Human CD4+ T Cells
This compound is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in cytokine signaling pathways essential for immune cell function. A key experimental application of this compound is to investigate its inhibitory effect on the JAK3-mediated phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in response to cytokine stimulation, such as with Interleukin-2 (IL-2).
Objective: To determine the efficacy of this compound in inhibiting IL-2-induced STAT5 phosphorylation in primary human CD4+ T cells.
Methodology:
-
Cell Culture: Isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) and culture them in an appropriate medium.
-
This compound Treatment: Treat the CD4+ T cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined incubation period. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Stimulate the this compound-treated and control cells with human IL-2 to activate the JAK3-STAT5 signaling pathway.
-
Cell Lysis: After stimulation, lyse the cells to extract total cellular proteins.
-
Western Blot Analysis:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Data Analysis: Quantify the band intensities for p-STAT5 and total STAT5. Normalize the p-STAT5 signal to the total STAT5 signal to determine the extent of inhibition by this compound at each concentration.
JAK3-STAT5 Signaling Pathway
The following diagram illustrates the signaling pathway involving JAK3 and STAT5, and the inhibitory action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
